Oxiconazole
Description
This compound is an antifungal agent that is commonly found in topical formulations. It is marketed under the brand names Oxistat and Oxistat, and is used in the treatment of various skin infections such as athlete's foot, jock itch and ringworm.
This compound is an Azole Antifungal.
This compound is a broad spectrum imidazole derivative with antifungal activity. Although the exact mechanism of action has yet to be fully elucidated, this compound, like other azole antifungals, most likely inhibits the cytochrome P450-dependent demethylation of lanosterol. This prevents the synthesis of ergosterol which is a crucial component of fungal cell membrane. By disrupting fungal cell membrane synthesis and integrity, this compound alters fungal cell membrane permeability, promotes loss of essential intracellular components and eventually inhibits fungal cell growth.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for tinea and tinea pedis.
This compound is only found in individuals that have used or taken this drug. It is an antifungal medication typically administered in a cream or lotion to treat skin infections such as athlete's foot, jock itch and ringworm. This compound inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. This compound has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, this compound can increase membrane permeability to zinc, augmenting its cytotoxicity.
RN given refers to parent cpd(Z)-isomer; structure given in first source
See also: this compound Nitrate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEGAJXVEBNE-HKOYGPOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64211-46-7 (nitrate) | |
| Record name | Oxiconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040690 | |
| Record name | Oxiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64211-45-6 | |
| Record name | Oxiconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Early-Stage Pharmacodynamic Research of Oxiconazole
A Senior Application Scientist's Synthesis of Preclinical Evaluation Methodologies
This guide provides a comprehensive technical overview of the essential pharmacodynamic studies for the early-stage research and development of oxiconazole, a topical azole antifungal agent. Intended for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles of this compound and outlines the detailed experimental frameworks required to rigorously evaluate its antifungal activity. The structure of this guide is designed to logically flow from fundamental concepts to practical application, mirroring the preclinical journey of a topical antifungal agent.
The Pharmacodynamic Cornerstone: Mechanism of Action
This compound, an imidazole derivative, exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane.[1][2][3] This is achieved through the targeted inhibition of a critical enzyme in the ergosterol biosynthesis pathway.
Primary Target: Lanosterol 14α-Demethylase (CYP51)
The principal mechanism of action for this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is pivotal for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound effectively blocks the demethylation of lanosterol. This disruption leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane. The consequence of this is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[1]
Diagram: this compound's Primary Mechanism of Action
Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.
Secondary Mechanisms of Action
Beyond its primary target, early research has suggested that this compound may also possess secondary mechanisms of action that contribute to its antifungal efficacy. At subinhibitory concentrations, this compound has been observed to inhibit DNA synthesis in parallel with the inhibition of cell multiplication.[2][4] The synthesis of RNA, protein, and carbohydrates appears to be less affected.[2][4] This suggests a more complex pharmacodynamic profile than simple membrane disruption and warrants further investigation in early-stage research.
In Vitro Pharmacodynamic Evaluation
A robust in vitro evaluation of this compound is fundamental to understanding its antifungal spectrum and potency. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For dermatophytes, which are the primary targets of this compound, a standardized methodology is crucial for obtaining reproducible results. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, which can be adapted for dermatophytes.
Table 1: Representative In Vitro Activity of this compound
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.008 - >16 | 0.008 | 0.015 |
| Trichophyton mentagrophytes | 0.015 - 16 | 0.03 | 1 |
| Epidermophyton floccosum | ≤0.063 | N/A | N/A |
| Microsporum canis | N/A | N/A | N/A |
| Candida albicans | N/A | N/A | N/A |
| Note: Data compiled from multiple sources. "N/A" indicates that specific data for that parameter was not available in the reviewed literature. |
Experimental Protocol: Broth Microdilution MIC Assay for Trichophyton rubrum
This protocol is a detailed, step-by-step methodology for determining the MIC of this compound against Trichophyton rubrum, a common causative agent of tinea infections.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound nitrate powder in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.
-
Perform serial twofold dilutions in RPMI 1640 medium to obtain final concentrations ranging from 0.008 to 16 µg/mL.
-
-
Inoculum Preparation:
-
Culture T. rubrum on potato dextrose agar (PDA) at 28-30°C for 7-10 days to allow for sufficient sporulation.
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline and gently scraping with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 1-3 x 10³ CFU/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each this compound dilution to the respective wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 28-30°C for 4-7 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that shows no visible growth (or significant inhibition, e.g., ≥50% reduction in turbidity compared to the growth control) as determined visually or with a spectrophotometer.
-
Diagram: Broth Microdilution MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Pharmacodynamic Evaluation
Preclinical in vivo models are indispensable for evaluating the therapeutic efficacy of a topical antifungal agent in a living system. The guinea pig model of dermatophytosis is a well-established and clinically relevant model for this purpose.[5]
Guinea Pig Model of Tinea Corporis
This model allows for the assessment of this compound's ability to clear a fungal infection from the skin and provides valuable data on its in vivo activity.
Experimental Protocol: Guinea Pig Tinea Corporis Model
-
Animal Preparation:
-
Use young, healthy Hartley guinea pigs.
-
Anesthetize the animals and gently shave an area on the back.
-
Lightly abrade the shaved skin with fine-grit sandpaper to disrupt the stratum corneum, facilitating fungal invasion.
-
-
Infection:
-
Prepare a suspension of Trichophyton mentagrophytes conidia (approximately 1 x 10⁷ CFU/mL) in sterile saline.
-
Apply a 100 µL aliquot of the fungal suspension to the abraded skin area.
-
-
Treatment:
-
Allow the infection to establish for 3-5 days, until visible lesions appear.
-
Randomly assign the animals to treatment groups (e.g., vehicle control, 1% this compound cream).
-
Apply a thin layer of the assigned treatment to the infected area once daily for a predetermined duration (e.g., 7-14 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: Evaluate the lesions daily or every other day using a scoring system for erythema, scaling, and crusting (see Table 2).
-
Mycological Assessment: At the end of the treatment period, collect skin scrapings from the infected area for potassium hydroxide (KOH) microscopy and fungal culture to determine the presence or absence of viable fungi.
-
Fungal Burden Determination: For a more quantitative assessment, a skin biopsy can be taken from the infected area, homogenized, and plated on selective agar to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Table 2: Clinical Scoring System for Dermatophytosis in Guinea Pigs
| Score | Erythema | Scaling | Crusting |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Severe | Severe | Severe |
Advanced Pharmacodynamic Concepts
Post-Antifungal Effect (PAE)
The PAE is the persistent suppression of fungal growth after a short exposure to an antifungal agent. While specific data for this compound is limited, azoles are generally known to exhibit a PAE. Investigating the PAE of this compound can provide insights into its optimal dosing frequency. A protocol for determining the in vitro PAE can be adapted from methodologies used for other molds.[6][7]
Investigating Secondary Mechanisms: Inhibition of DNA Synthesis
The observation that this compound may inhibit DNA synthesis warrants further investigation.[2][4] A potential experimental approach would involve exposing fungal cells to subinhibitory concentrations of this compound and then measuring the incorporation of radiolabeled precursors (e.g., ³H-thymidine) into the fungal DNA. A significant reduction in radiolabel incorporation compared to untreated controls would provide evidence for this secondary mechanism of action.
Regulatory Considerations and Authoritative Grounding
The development of a new topical antifungal drug is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). Preclinical studies, including the in vitro and in vivo pharmacodynamic evaluations described in this guide, are a critical component of the Investigational New Drug (IND) application. It is essential to consult the relevant FDA guidance documents for the most current requirements for preclinical and clinical studies of topical dermatological drug products. Furthermore, adherence to standardized methodologies, such as those outlined by the CLSI, is crucial for ensuring the quality and reproducibility of the generated data.
References
-
PubChem. This compound. [Link]
-
Catia C, et al. Virulence and Antifungal Susceptibility of Microsporum canis Strains from Animals and Humans. J Fungi (Basel). 2021;7(3):214. [Link]
-
Wang L, et al. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum. Mycopathologia. 2021;186(1):77-85. [Link]
-
DrugCentral. This compound. [Link]
-
Vazquez JA, et al. Antifungal activity of miconazole against recent Candida strains. Mycoses. 2009;52(4):304-8. [Link]
-
Microbe Investigations. Trichophyton mentagrophytes Resistance & Antifungal Treatments. [Link]
-
Microbe Investigations. The Ultimate Guide to Beating Fungal Contamination: Understanding Trichophyton mentagrophytes Testing. [Link]
-
Saunte DM, et al. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Med Mycol. 2008;46(4):301-8. [Link]
-
Saunte DM, et al. Experimental Guinea Pig Model of Dermatophytosis: A Simple and Useful Tool for the Evaluation of New Diagnostics and Antifungals. Med Mycol. 2008;46(4):301-8. [Link]
-
Singh S, et al. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin. Antimicrob Agents Chemother. 2020;64(4):e02223-19. [Link]
-
Polak A. This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. Arzneimittelforschung. 1983;33(10):1455-9. [Link]
-
ResearchGate. MIC 50 , MIC 90 and GM determination of Trichophyton spp in different types of dermatophytosis. [Link]
-
Shadomy S, et al. Further in vitro studies with this compound nitrate. Diagn Microbiol Infect Dis. 1988;9(4):231-7. [Link]
-
Manavathu EK, et al. Method for Measuring Postantifungal Effect in Aspergillus Species. Antimicrob Agents Chemother. 2002;46(11):3450-4. [Link]
-
Borman AM, et al. Dermatopathology and the Diagnosis of Fungal Infections. J Fungi (Basel). 2023;9(6):646. [Link]
-
Hossain MA, et al. This compound Potentiates Gentamicin against Gentamicin-Resistant Staphylococcus aureus In Vitro and In Vivo. Antimicrob Agents Chemother. 2023;67(7):e0023423. [Link]
-
Saunte DM, et al. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Med Mycol. 2008;46(4):301-8. [Link]
-
Badali H, et al. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST. Jundishapur J Microbiol. 2015;8(11):e25688. [Link]
-
ResearchGate. Evaluation of skin biopsies for fungal infections: Role of routine fungal staining. [Link]
-
D'Accolti M, et al. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Antibiotics (Basel). 2021;10(12):1532. [Link]
-
Semant K. This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. [Link]
-
Rusu D, et al. MICROSPORUM CANIS STRAINS SENSITIVITY TO ANTIFUNGAL DRUGS. Lucrari Stiintifice-Seria Medicina Veterinara. 2019;62(1):114-119. [Link]
-
Li Y, et al. Ginkgo paste improves tinea corporis in a guinea pig model. Biomed Rep. 2017;6(2):223-226. [Link]
-
Singh S, et al. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrob Agents Chemother. 2015;59(9):5861-4. [Link]
-
Manavathu EK, et al. Method for measuring postantifungal effect in Aspergillus species. Antimicrob Agents Chemother. 2002;46(11):3450-4. [Link]
-
Mohan H, et al. Evaluation of skin biopsies for fungal infections: role of routine fungal staining. J Cutan Pathol. 2008;35(12):1097-9. [Link]
-
Boycheva P, et al. Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Folia Med (Plovdiv). 2019;61(1):92-98. [Link]
-
Singh S, et al. Methods of specimen collection for diagnosis of superficial and subcutaneous fungal infections. Indian J Dermatol Venereol Leprol. 2013;79(4):501-8. [Link]
-
Veterian Key. Dermatophytosis in a guinea-pig. [Link]
-
Rusu D, et al. MICROSPORUM CANIS STRAINS SENSITIVITY TO ANTIFUNGAL DRUGS. Lucrari Stiintifice-Seria Medicina Veterinara. 2019;62(1):114-119. [Link]
-
Chen YL, et al. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. Int J Mol Sci. 2023;24(3):2841. [Link]
-
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
-
Drugs.com. This compound Monograph for Professionals. [Link]
-
ResearchGate. Lesion and redness scores in guinea pigs infected with three different... [Link]
-
DermNet. Laboratory tests for fungal infections. [Link]
-
Bond R, et al. Synergistic inhibition of the growth in vitro of Microsporum canis by miconazole and chlorhexidine. Vet Dermatol. 2003;14(1):47-51. [Link]
-
Koga H, et al. Antidermatophyte activity and PK/PD of ME1111 in a guinea pig model of tinea corporis. J Antibiot (Tokyo). 2024;77(1):43-48. [Link]
-
de Almeida-Paes R, et al. Tinea corporis caused by Trichophyton benhamiae: report of the first case transmitted by guinea pig in Brazil. An Bras Dermatol. 2021;96(4):469-471. [Link]
-
Berkow EL, et al. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Front Microbiol. 2017;8:2171. [Link]
-
Papini R. Therapy and Antifungal Susceptibility Profile of Microsporum canis. J Fungi (Basel). 2018;4(3):103. [Link]
-
Karavana SY, et al. Evaluation of a novel this compound nitrate formulation: The thermosensitive gel. Saudi Pharm J. 2018;26(2):288-294. [Link]
-
National Center for Biotechnology Information. This compound response. [Link]
Sources
- 1. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Potentiates Gentamicin against Gentamicin-Resistant Staphylococcus aureus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for Measuring Postantifungal Effect in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for measuring postantifungal effect in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxiconazole: Mechanistic Profiling of Bioenergetic and Replicative Arrest
Strategic Abstract
In the development of antifungal therapeutics, the primary mechanism of action (MoA)—inhibition of lanosterol 14
This guide moves beyond the basic CYP51 inhibition model to explore the secondary mechanistic cascade . It provides researchers with a validated framework to quantify this compound’s impact on fungal mitochondrial function and nuclear replication, offering a robust set of protocols for differentiating fungistatic vs. fungicidal activity in preclinical models.
Mechanistic Deep Dive: The Cascade of Failure
This compound does not merely stop growth; it induces a metabolic collapse. Understanding this causality is critical for interpreting phenotypic screening data.
The Primary Trigger: Sterol Destabilization
This compound targets CYP51A1 (Erg11) , blocking the conversion of lanosterol to ergosterol.
-
Direct Consequence: Depletion of ergosterol, the fungal equivalent of cholesterol, which is essential for membrane fluidity and protein sorting.
-
Toxic Accumulation: Precursors like 14
-methylsterols accumulate. These bulky sterols disrupt the packing of the phospholipid bilayer.
The Bioenergetic Crash (ATP Depletion)
Unlike the plasma membrane, the mitochondrial membrane is exquisitely sensitive to sterol composition changes.
-
Mechanism: The altered sterol environment impairs the function of membrane-bound electron transport chain (ETC) complexes.
-
ROS Generation: Disrupted ETC flow leads to electron leakage, generating Reactive Oxygen Species (ROS) such as hydrogen peroxide (
). -
ATP Collapse: The proton motive force dissipates, and ATP synthase stalls. Intracellular ATP levels drop precipitously, starving energy-dependent efflux pumps and leading to intracellular toxicity.
The Replicative Halt (DNA Synthesis)
Research indicates that this compound inhibits DNA synthesis at subinhibitory concentrations , often before complete growth arrest is observed.
-
Causality: This is likely a dual-factor event.[1]
-
Energy Starvation: DNA replication is ATP-intensive. The mitochondrial crash limits the dNTP pool.
-
Checkpoint Activation: ROS-induced damage triggers cell cycle checkpoints (G1/S arrest), halting DNA polymerase activity to prevent mutation propagation.
-
Visualization: The this compound Toxicity Cascade
Figure 1: Mechanistic pathway linking primary CYP51 inhibition to downstream bioenergetic and replicative failure.
Experimental Validation Framework
To rigorously assess these effects, we employ a Dual-Module Validation System . These protocols are designed to be self-validating by including specific metabolic controls.
Module A: Quantifying Bioenergetic Depletion (ATP)
Objective: Measure real-time ATP reduction in Candida albicans or Trichophyton spp. treated with this compound.[1][2][3][4][5][6][7][8][9]
Methodology: Bioluminescence Assay (Luciferin-Luciferase reaction).
-
Principle: ATP is the limiting reagent for the luciferase reaction. Light intensity is linearly proportional to ATP concentration.
Protocol Steps:
-
Culture Preparation: Inoculate fungal strain in RPMI 1640 (buffered to pH 7.0 with MOPS) to log phase (
cells/mL). -
Treatment:
-
Experimental: this compound (0.5x, 1x, and 2x MIC).
-
Negative Control: DMSO (solvent control).
-
Positive Control (Mitochondrial Poison): Sodium Azide (NaN
, 0.02%) or CCCP (uncoupler) to validate the assay's sensitivity to ATP depletion.
-
-
Incubation: Incubate at 35°C. Harvest aliquots at T=0, 2, 4, and 24 hours.
-
Lysis & Reaction:
-
Add equal volume of BacTiter-Glo™ (or equivalent) reagent to lyse fungal cell walls and inhibit endogenous ATPases.
-
Critical Step: Vortex vigorously for 2 minutes to ensure thick fungal cell walls (especially in dermatophytes) are breached.
-
-
Measurement: Read luminescence (RLU) on a plate reader with 1-second integration time.
Data Analysis Table (Template):
| Treatment Condition | Time (hr) | RLU (Mean) | % ATP Relative to Control | Interpretation |
| DMSO Control | 4 | 50,000 | 100% | Baseline Growth |
| This compound (1x MIC) | 4 | 12,500 | 25% | Significant Bioenergetic Stress |
| Sodium Azide | 4 | 500 | 1% | Complete Respiratory Halt |
Module B: Monitoring Replicative Arrest (DNA Synthesis)
Objective: Determine if DNA synthesis inhibition is a primary or secondary effect.
Methodology: 5-Bromo-2'-deoxyuridine (BrdU) Incorporation (Colorimetric ELISA).
-
Why BrdU? Unlike radioactive Thymidine (
H-TdR), BrdU is safer and offers comparable sensitivity for high-throughput screening.
Protocol Steps:
-
Pulse-Labeling:
-
Treat fungal cultures with this compound for designated timepoints (e.g., 4 hours).
-
Add BrdU labeling reagent (final conc. 10
M) 2 hours prior to the end of the treatment window.
-
-
Fixation & Denaturation:
-
Remove media, wash with PBS.
-
Fix cells with FixDenat™ solution (30 mins room temp) to expose DNA epitopes.
-
-
Detection:
-
Add anti-BrdU-POD (peroxidase) antibody. Incubate 90 mins.
-
Wash 3x with PBS-Tween.
-
Add TMB substrate. Blue color development indicates active DNA synthesis.
-
-
Quantification: Stop reaction with
(turns yellow). Measure Absorbance at 450 nm.
Validation Logic:
-
If DNA synthesis drops before ATP levels significantly decline (e.g., at T=2 hrs), this compound may have a direct effect on replication machinery.
-
If DNA synthesis drops after or parallel to ATP decline, it is a downstream energetic consequence. Historical data suggests the latter.
Visualization: Experimental Workflow
Figure 2: Parallel workflow for correlating bioenergetic status with replicative capacity.
References
-
Polak, A. (1982). This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo.[7]Arzneimittelforschung , 32(1), 17-24.
- Key Finding: Establishes that DNA synthesis is inhibited by subinhibitory concentrations of this compound, distinguishing it from general protein synthesis inhibitors.
-
PubChem. (n.d.). This compound Compound Summary (CID 5353853).National Library of Medicine .[2]
-
Key Finding: Validates the mechanism of action including ergosterol inhibition, DNA synthesis inhibition, and suppression of intracellular ATP.[2]
-
-
Borgers, M. (1980).[10] Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.Reviews of Infectious Diseases , 2(4), 520-534.[10]
- Key Finding: Details the oxidative damage and subcellular organelle deterioration (mitochondria) caused by imidazole-induced peroxide buildup.
-
Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: focus on mechanisms of action.[2]Pharmacology & Therapeutics , 43(1), 1-16.
- Key Finding: Comprehensive review of the biochemical consequences of CYP51 inhibition on fungal membrane integrity.
Sources
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Further in vitro studies with this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Oxistat): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Oxime O-Ether Moiety: Unraveling its Pivotal Role in Oxiconazole's Antifungal Efficacy
Abstract
Oxiconazole stands as a prominent member of the imidazole class of antifungal agents, widely utilized for the topical treatment of superficial mycoses.[1][2] Its broad-spectrum activity is attributed to the targeted disruption of fungal cell membrane synthesis.[3][][5] While the imidazole ring is the recognized pharmacophore responsible for enzyme inhibition, the unique (Z)-oxime O-ether group is a critical structural feature that profoundly influences the drug's overall potency, pharmacokinetics, and binding orientation. This technical guide delves into the multifaceted role of the oxime O-ether moiety, moving beyond the foundational mechanism of action to explore its contribution to the physicochemical properties and structure-activity relationship (SAR) that define this compound's therapeutic success. We will dissect its structural importance, review evidence from analog studies, and propose a validated experimental workflow for further elucidating its function.
The Core Mechanism: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal action of this compound, like other azoles, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][5][6][7] This enzyme is a crucial catalyst in the biosynthetic pathway of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][8][9]
The process unfolds as follows:
-
Binding: The nitrogen atom (N3) of this compound's imidazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[10]
-
Inhibition: This binding event competitively inhibits the natural substrate, lanosterol, from accessing the enzyme, thereby halting the conversion of lanosterol to ergosterol.[3][9]
-
Consequences: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[3][9] This dual assault disrupts membrane integrity and fluidity, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication, leading to a fungistatic or, at higher concentrations, fungicidal effect.[3][5][11]
Caption: Synthetic workflow for generating this compound analogs.
Workflow Part 2: In Vitro and In Silico Analysis
With the analog library in hand, a parallel testing cascade can be initiated.
Protocol: Antifungal Susceptibility and Molecular Docking
-
MIC Determination:
-
Perform broth microdilution assays according to CLSI standards.
-
Test the entire analog library against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Trichophyton rubrum, Aspergillus fumigatus).
-
Causality: This step directly quantifies how each structural modification impacts antifungal potency. A significant increase in MIC for an analog directly implicates the modified group in contributing to the drug's intrinsic activity.
-
-
Molecular Docking Simulation:
-
Obtain or build a high-quality homology model of the target fungal CYP51 enzyme.
-
Dock the parent this compound and all synthesized analogs (A-D) into the enzyme's active site using validated software (e.g., AutoDock, Glide).
-
Analyze the resulting binding poses, energies, and specific interactions (hydrophobic, hydrogen bonds).
-
Causality: This computational analysis provides a structural hypothesis for the observed MIC data. For example, it can reveal if replacing the ether oxygen with sulfur (Analog B) disrupts a key water-mediated hydrogen bond network or if increased linker flexibility (Analog D) prevents the dichlorophenyl group from sitting optimally in a hydrophobic sub-pocket. [10]
-
Caption: Integrated workflow for SAR analysis.
Conclusion
The oxime O-ether group in this compound is a sophisticated and essential component, not merely a passive linker. Its role is multifaceted, contributing critically to the drug's antifungal properties through a combination of effects. It provides a rigid structural scaffold that correctly orients the key binding elements, enhances the lipophilicity required for a topical agent to reach its intracellular target, and engages in favorable interactions within the CYP51 active site. Evidence from SAR studies on inverted analogs confirms that while the exact atomic sequence is not sacrosanct, the overall steric and electronic profile of this linker region is paramount for high-potency antifungal activity. [12]Further investigation through systematic analog synthesis and integrated in silico/in vitro testing will continue to refine our understanding and pave the way for the design of next-generation azole antifungals with improved efficacy and pharmacological profiles.
References
- Ask this paper. (2023, June 28). a-review-of-biologically-active-oxime-ethers. Bohrium.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Nitrate?.
- Rossello, A., Bertini, S., et al. (2002). Synthesis, Antifungal Activity, and Molecular Modeling Studies of New Inverted Oxime Ethers of this compound. Journal of Medicinal Chemistry.
- Patsnap Synapse. (2023, November 13). Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.
- ResearchGate. (2025, August 6). Oxime and Oxime Ether Derivatives of 1,4-Benzothiazine Related to this compound | Request PDF.
- YouTube. (2025, April 29). Pharmacology of this compound Nitrate (Oxistat); Mechanism of action, Pharmacokinetics, Uses, Effects.
- PMC. (2023, June 28). A Review of Biologically Active Oxime Ethers.
- BOC Sciences. (n.d.). This compound Impurities.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- Monk, B. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.
- Polak, A. (1982). This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. Arzneimittel-Forschung.
- Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References.
- Becher, R., & Wirsel, S. G. R. (2012). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. MDPI.
- MDPI. (2025, November 26). Formulation and Characterization of this compound-Loaded Novasomes to Enhance the Treatment of Fungus Infections: Experimentally Induced Candidiasis in Rat.
- MDPI. (2025, November 26). Formulation and Characterization of this compound-Loaded Novasomes to Enhance the Treatment of Fungus Infections: Experimentally Induced Candidiasis in Rat.
Sources
- 1. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 5. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
The Structural Basis of Oxiconazole's Interaction with Fungal Cytochrome P450 51: A Technical Guide for Drug Development Professionals
Abstract
Oxiconazole, an imidazole-based antifungal agent, exerts its therapeutic effect by targeting a critical enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase. Understanding the precise structural and molecular interactions between this compound and its target is paramount for the rational design of next-generation antifungals with improved efficacy and reduced off-target effects. This in-depth technical guide provides a comprehensive overview of the structural basis for this interaction, intended for researchers, scientists, and drug development professionals. We will delve into the architecture of the fungal CYP51 active site, the catalytic mechanism of lanosterol demethylation, and the molecular intricacies of how this compound inhibits this vital process. Furthermore, this guide details the key experimental and computational methodologies employed to elucidate these interactions, providing a robust framework for future research and development in antifungal therapy.
Introduction: The Central Role of CYP51 in Fungal Pathogenesis and as a Therapeutic Target
Fungal infections pose a significant and growing threat to global health, particularly in immunocompromised patient populations. The selective targeting of essential fungal-specific cellular processes is a cornerstone of modern antifungal therapy. One of the most successful and widely exploited targets is the enzyme cytochrome P450 51 (CYP51), a key player in the biosynthesis of ergosterol.[1][2] Ergosterol is the primary sterol component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3] Inhibition of ergosterol biosynthesis compromises the structural integrity of the fungal cell membrane, leading to growth arrest and cell death.[1]
This compound, a member of the azole class of antifungals, functions by directly inhibiting fungal CYP51.[3] The azoles represent a major class of antifungal drugs, and their mechanism of action involves the binding of the azole's heterocyclic nitrogen atom to the heme iron at the active site of CYP51.[1] This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.[1][2] The therapeutic efficacy of this compound and other azoles is contingent on their selective and high-affinity binding to fungal CYP51 over its human ortholog, which is involved in cholesterol biosynthesis.
This guide will provide a detailed exploration of the structural underpinnings of the this compound-CYP51 interaction, offering insights that are crucial for the development of novel antifungal agents with enhanced potency and selectivity.
The Architecture of Fungal Cytochrome P450 51
Fungal CYP51 is a heme-containing monooxygenase typically localized to the endoplasmic reticulum membrane.[1] While the full-length structure of many fungal CYP51s remains to be elucidated due to the challenges of working with membrane-bound proteins, significant progress has been made through the crystallization of truncated, soluble domains and homology modeling. These studies have revealed a conserved three-dimensional fold characteristic of the cytochrome P450 superfamily, with a largely helical structure surrounding a central heme prosthetic group.
The active site of fungal CYP51 is a deep, hydrophobic cavity designed to accommodate the sterol substrate, lanosterol. Key structural features that define the active site and are critical for substrate and inhibitor binding include:
-
The Heme Prosthetic Group: At the heart of the active site lies the heme iron, which is the catalytic center of the enzyme. In its resting state, the heme iron is typically coordinated by a water molecule. The primary interaction for all azole antifungals, including this compound, is the displacement of this water molecule and the coordination of the azole's nitrogen atom to the heme iron.[1]
-
Substrate Access Channel: A hydrophobic channel connects the active site to the protein surface, allowing for the entry of the lipophilic lanosterol substrate from the endoplasmic reticulum membrane. The dimensions and amino acid composition of this channel contribute to the substrate specificity of the enzyme.
-
Key Amino Acid Residues: The active site cavity is lined with a constellation of predominantly hydrophobic amino acid residues that form van der Waals and other non-covalent interactions with the bound ligand. While the specific residues can vary between fungal species, certain positions are highly conserved and play a crucial role in azole binding. Molecular modeling studies on various azoles have identified key residues such as Tyrosine (Tyr) 118, Tyrosine (Tyr) 132, Phenylalanine (Phe) 233, Leucine (Leu) 376, and Methionine (Met) 508 in Candida albicans CYP51 as being important for inhibitor binding.[3][4]
The following diagram illustrates the general workflow for elucidating the structure of a protein like CYP51.
The Catalytic Mechanism of Lanosterol 14α-Demethylase
The enzymatic conversion of lanosterol to its demethylated product is a complex, three-step oxidative process, with each step requiring molecular oxygen and reducing equivalents from NADPH, transferred via a partner protein, NADPH-cytochrome P450 reductase.
The catalytic cycle can be summarized as follows:
-
Substrate Binding: Lanosterol enters the active site, displacing the coordinated water molecule from the heme iron. This binding event induces a conformational change in the enzyme and a shift in the spin state of the heme iron.
-
Reduction: The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron delivered from NADPH-cytochrome P450 reductase.
-
Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.
-
Second Reduction and O-O Bond Cleavage: A second electron is transferred, leading to the cleavage of the O-O bond and the formation of a highly reactive ferryl-oxo intermediate (Compound I) and a molecule of water.
-
Substrate Oxidation (Three Turns): The ferryl-oxo intermediate abstracts a hydrogen atom from the 14α-methyl group of lanosterol, initiating its oxidation. This cycle repeats three times to convert the methyl group first to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid, which is eliminated as formic acid, resulting in the formation of a double bond in the sterol ring.
The following diagram depicts the catalytic cycle of CYP51.
Sources
- 1. ijesi.org [ijesi.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for determining the minimum inhibitory concentration (MIC) of Oxiconazole
An Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Oxiconazole
Introduction: The Significance of In Vitro Susceptibility Testing for this compound
This compound is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2] Its therapeutic efficacy stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3][4] Specifically, this compound targets and inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3][5] This disruption of the ergosterol pathway leads to increased cell membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[3][4]
Given the potential for the development of antifungal resistance, determining the in vitro susceptibility of fungal isolates to this compound is crucial for both clinical management and drug development. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This application note provides a detailed protocol for determining the MIC of this compound against fungal pathogens, primarily yeasts, using the broth microdilution method. This method is considered the gold standard for antifungal susceptibility testing and is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Principle of the Broth Microdilution Assay
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[10] The principle involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium.[6][8] This is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and isolates. After a specified incubation period, the wells are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that inhibits visible growth.
Materials and Reagents
-
This compound nitrate powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile deionized water
-
Fungal test isolates (e.g., Candida spp., Trichophyton spp.)
-
Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11][12][13]
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Inverted mirror
-
Pipettes and sterile tips
-
Incubator (35°C)
-
Vortex mixer
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for this compound MIC determination.
Detailed Protocol
Preparation of this compound Stock Solution
The hydrophobic nature of azole antifungals necessitates the use of a solvent for the initial stock solution. DMSO is the recommended solvent.
-
Weighing: Accurately weigh a sufficient amount of this compound nitrate powder.
-
Dissolving: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution by vortexing.
-
Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
Preparation of RPMI-MOPS Medium
The testing medium must be carefully prepared to ensure reproducible results.
-
Components: Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered with 0.165 M MOPS.
-
pH Adjustment: Adjust the pH of the medium to 7.0 ± 0.1 at 25°C using 1 M NaOH.
-
Sterilization: Sterilize the medium by filtration through a 0.22 µm filter. Do not autoclave.
-
Storage: Store the prepared medium at 4°C for up to one month.
Preparation of Fungal Inoculum
Standardization of the fungal inoculum is a critical step for accurate MIC determination.
-
Subculture: Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Colony Selection: Select several well-isolated colonies (3-5) and suspend them in 5 mL of sterile saline.
-
Turbidity Adjustment: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This suspension corresponds to approximately 1-5 x 10^6 CFU/mL for Candida spp.
-
Working Suspension: Prepare the final working inoculum by diluting the 0.5 McFarland suspension 1:1000 in RPMI-MOPS medium (e.g., 10 µL of the adjusted suspension into 10 mL of medium). This results in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
Broth Microdilution Assay
-
Drug Dilution Plate: Prepare an intermediate drug dilution plate. Add 20 µL of the this compound stock solution (e.g., 1600 µg/mL) to the first well of a sterile tube or deep-well plate containing 780 µL of RPMI-MOPS medium. This creates a 40 µg/mL solution. Perform serial twofold dilutions in RPMI-MOPS medium across the row.
-
Assay Plate Preparation: Add 100 µL of RPMI-MOPS medium to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Transfer 100 µL from the first well of the drug dilution plate to the first well of the assay plate. Mix well and transfer 100 µL to the next well, continuing this serial dilution down the column. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 16 µg/mL to 0.03 µg/mL).
-
Controls:
-
Growth Control: One well containing 100 µL of RPMI-MOPS medium and 100 µL of the fungal inoculum, but no drug.
-
Sterility Control: One well containing 200 µL of RPMI-MOPS medium only.
-
-
Inoculation: Add 100 µL of the working fungal inoculum to each well of the microtiter plate (except the sterility control). The final volume in each well will be 200 µL.
Incubation
Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time should be sufficient for robust growth in the growth control well.
Reading and Interpreting Results
-
Visual Inspection: After incubation, examine the plate from the bottom using an inverted mirror.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth reduction) compared to the growth control well. For some fungi, complete inhibition of growth may be observed.
-
Quality Control: The MICs for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST to validate the test results.[11][14] If the QC results are out of range, the test is invalid and must be repeated.
| QC Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | This compound | Establish in-house |
| Candida krusei ATCC 6258 | This compound | Establish in-house |
Note: As specific CLSI/EUCAST QC ranges for this compound are not published, laboratories should establish their own internal QC ranges based on repeated testing.
Troubleshooting and Considerations
-
Trailing Effect: Some azoles can exhibit a "trailing" phenomenon, where there is reduced but persistent growth over a range of concentrations. The MIC should be read as the lowest concentration that causes a significant reduction in growth.
-
Skipped Wells: The occurrence of growth at higher concentrations and no growth at lower concentrations ("skipped wells") may indicate contamination or technical error and necessitates a repeat of the assay.
-
Solvent Toxicity: The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid any inhibitory effects on fungal growth.
Conclusion
The broth microdilution method provides a reliable and reproducible means of determining the MIC of this compound against fungal pathogens. Adherence to standardized protocols, including meticulous preparation of reagents, inoculum standardization, and the use of appropriate quality control strains, is paramount for generating accurate and meaningful susceptibility data. This information is invaluable for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the development of new antifungal agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
-
Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-1022. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Nitrate? [Link]
-
Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. [Link]
-
Patsnap Synapse. (2023). Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]
-
Clinical and Laboratory Standards Institute. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
-
PharmaCompass. This compound. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]
-
Health Sciences. (2025). Broth microdilution technique: Significance and symbolism. [Link]
-
Semantic Scholar. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). [Link]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
-
Scholars @ UT Health San Antonio. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. [Link]
-
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]
-
Santos, D. A., & Hamdan, J. S. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 43(12), 6025-6028. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2008). EUCAST Definitive Document E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. [Link]
-
Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 695-718. [Link]
-
ResearchGate. (2025). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. [Link]
-
de Castro, P. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586. [Link]
-
ASM Journals. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. [Link]
-
U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. AST of Yeasts. [Link]
-
Arendrup, M. C., et al. (2012). EUCAST breakpoints for antifungals. Drug Resistance Updates, 15(3), 133-146. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs for antifungal agents, version 10.0. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(1), 1-18. [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19(1), 1-18. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Tanomas Creation. (2025). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. YouTube. [Link]
Sources
- 1. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 12. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol: Engineering Nanostructured Oxiconazole Formulations for Enhanced Dermal Bioavailability
Introduction & Scientific Rationale
Oxiconazole Nitrate (OXZ) is a broad-spectrum imidazole antifungal used primarily for tinea infections. However, its therapeutic efficacy is often rate-limited by its physicochemical properties: it is a BCS Class II drug (low solubility, high permeability) with a high log P (~3.8).
The Challenge: The Stratum Corneum (SC) acts as a formidable barrier. Conventional creams often result in drug crystallization on the skin surface, leading to poor penetration and rapid clearance.
The Solution: This guide details two advanced formulation strategies to overcome the SC barrier:
-
Microemulsions (MEs): Thermodynamically stable, isotropic systems that reduce interfacial tension to near zero, allowing spontaneous penetration into lipid bilayers.
-
Nanosponges: Porous polymeric nanostructures (Ethyl Cellulose/PVA) that entrap the drug, providing controlled release and reducing dermal irritation.
Pre-Formulation: Analytical Validation (HPLC)[1][2]
Before formulation, a validated HPLC method is required to quantify OXZ in skin layers and receptor fluids.
Protocol 1: RP-HPLC Method for this compound
Rationale: UV spectrophotometry lacks the specificity required for skin homogenates. RP-HPLC ensures separation from skin proteins and formulation excipients.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Methanol : Phosphate Buffer (pH 6.8) (80:20 v/v).
-
Note: High organic content is necessary to elute the lipophilic OXZ.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Maximal absorption for nitrate salt).
-
Retention Time: ~5–7 minutes.
-
Linearity Range: 10–100 µg/mL (
).
Formulation Protocols
Protocol 2A: Microemulsion via Phase Titration
Mechanism: Spontaneous emulsification driven by the reduction of interfacial tension via a specific Surfactant/Co-Surfactant (
Reagents:
-
Oil Phase: Capryol 90 (Solubilizes OXZ effectively).
-
Surfactant: Tween 80 (High HLB, hydrophilic).
-
Co-Surfactant: Transcutol P (Reduces interfacial film rigidity).
Workflow:
-
Preparation: Mix Tween 80 and Transcutol P in ratios of 1:1, 2:1, and 3:1.
-
Expert Insight: A 2:1 ratio often yields the largest microemulsion region on a phase diagram.
-
-
Oil Loading: Dissolve OXZ (1% w/w) into Capryol 90.
-
Titration: Add the
to the Oil phase. Then, titrate this mixture with distilled water dropwise under moderate magnetic stirring. -
Endpoint: The transition from turbid to transparent/translucent indicates the formation of the microemulsion region.
Visualization: Phase Titration Logic
Caption: Figure 1. Spontaneous emulsification workflow via water titration method to identify the isotropic microemulsion region.
Protocol 2B: Nanosponges via Emulsion Solvent Diffusion
Mechanism: The solvent diffuses from the internal phase to the external phase, causing the polymer to precipitate and entrap the drug in a sponge-like matrix.
Reagents:
-
Stabilizer: Polyvinyl Alcohol (PVA).[5]
-
Internal Solvent: Dichloromethane (DCM).
Workflow:
-
Dispersed Phase: Dissolve OXZ and Ethyl Cellulose in 20 mL of DCM.
-
Continuous Phase: Prepare a 0.5% w/v PVA aqueous solution (150 mL).
-
Emulsification: Slowly add the Dispersed Phase to the Continuous Phase under high-speed stirring (1000 RPM) for 2 hours.
-
Critical Step: The stirring speed determines pore size. Lower speeds yield larger, less porous particles.
-
-
Filtration & Drying: Filter the resulting nanosponges and dry in a hot air oven at 40°C for 12 hours to remove residual solvent.
Ex Vivo Permeation Validation (Franz Diffusion Cell)
This is the critical "Go/No-Go" test for enhanced penetration.
Protocol 3: Franz Cell Setup
Equipment: Vertical Franz Diffusion Cell (effective diffusion area ~2.0 cm²).
1. Membrane Preparation:
-
Option A (Standard): Strat-M® Synthetic Membrane (Millipore). Predicts human skin permeation without biological variability.
-
Option B (Biological): Excised Rat Abdominal Skin. Hair removed, subcutaneous fat defatted. Soaked in buffer for 2 hours before use.
2. Receptor Medium (The "Sink" Condition):
-
OXZ is lipophilic.[6] Phosphate Buffer pH 7.4 alone is insufficient.
-
Modified Medium: Phosphate Buffer pH 7.4 + 20% Ethanol or 1% SLS . This ensures that once the drug passes the membrane, it stays in solution and doesn't back-diffuse.
3. Experimental Procedure:
-
Mounting: Place membrane between donor and receptor compartments.[1][7] Ensure no air bubbles exist below the membrane (bubbles block diffusion).[7]
-
Dosing: Apply 100 mg of the OXZ Microemulsion or Nanosponge Gel to the donor compartment.
-
Sampling: Maintain receptor at 37°C ± 0.5°C with magnetic stirring (600 RPM). Withdraw 1 mL aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Replenishment: Immediately replace withdrawn volume with fresh, pre-warmed receptor medium.
Visualization: Franz Cell Setup
Caption: Figure 2. Vertical Franz Diffusion Cell assembly ensuring sink conditions for lipophilic drug permeation.
Data Interpretation & Comparison
Summarize your findings using the following template to determine the superior formulation.
| Parameter | Microemulsion (ME) | Nanosponge (NS) | Commercial Cream (Control) |
| Particle Size | 10 – 100 nm | 400 – 800 nm | > 5000 nm |
| Zeta Potential | -10 to -20 mV | -20 to -35 mV | N/A |
| Flux ( | High (Rapid onset) | Moderate (Sustained) | Low |
| Skin Retention | Moderate | High (Depot effect) | Low |
| Irritation Potential | Moderate (Surfactants) | Low (Polymer shield) | Moderate |
-
Select Microemulsions if the clinical goal is rapid onset and deep penetration.
-
Select Nanosponges if the goal is sustained release (once-daily application) and reduced skin irritation.
References
-
USP Monographs. (2025).[8] this compound Nitrate: Assay and Impurities. United States Pharmacopeia.[8][9] Link
-
Sree Siddaganga College of Pharmacy. (2021).[4] Formulation and evaluation of this compound nitrate loaded nanosponges. World Journal of Advanced Research and Reviews.[4] Link
-
IJARSCT. (2023).[10] Formulation and Characterization of this compound-Loaded Emulgel for Topical Drug Delivery. International Journal of Advanced Research in Science, Communication and Technology.[10] Link
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells. BenchChem Application Notes. Link
-
Sigma-Aldrich. (2025). Protocol for In-vitro Permeation Testing Using Strat-M® Membranes. MilliporeSigma Technical Guides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcsrr.org [ijcsrr.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. usp.org [usp.org]
- 10. ijarsct.co.in [ijarsct.co.in]
Precision Profiling of Fungal Sterol Metabolism: Employing Oxiconazole as a Mechanistic Probe
Abstract
This application note details the methodological framework for utilizing Oxiconazole , a broad-spectrum imidazole antifungal, as a chemical probe to study fungal sterol metabolism. Unlike phenotypic assays that only measure growth inhibition, this guide focuses on chemogenomic profiling —quantifying the specific metabolic shifts in the ergosterol biosynthesis pathway. We provide a validated workflow for determining sub-lethal inhibitory concentrations, extracting non-saponifiable lipids, and quantifying sterol intermediates via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction & Mechanism of Action
This compound (Oxistat) is an imidazole derivative that functions primarily by inhibiting lanosterol 14
Why Use this compound?
While newer triazoles (e.g., fluconazole) are often used clinically, this compound is a valuable research tool due to its distinct lipophilicity and binding kinetics. It serves as an excellent reference compound for:
-
Validating novel CYP51 inhibitors: Comparing metabolic accumulation profiles.
-
Studying resistance mechanisms: Specifically overexpression of efflux pumps (CDR1/CDR2) or ERG11 point mutations.
-
Membrane fluidity studies: this compound-induced depletion of ergosterol alters membrane dynamics, making it useful for biophysical studies.
Mechanistic Pathway
The inhibition of Erg11p leads to a specific metabolic signature: the depletion of ergosterol and the toxic accumulation of 14
Figure 1: The Ergosterol Biosynthesis Pathway highlighting the specific blockade of Lanosterol 14
Experimental Protocols
Protocol A: Determination of Sub-Inhibitory Concentration (MIC)
To study metabolism without killing the cell immediately, sterol extraction is best performed at 0.5x MIC (the concentration inhibiting 50% of growth).
Standard: CLSI M27 (Yeasts) or M38 (Molds) [1].
-
Preparation: Dissolve this compound Nitrate powder in DMSO to create a stock solution (typically 1600 µg/mL).
-
Dilution: Prepare serial twofold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Final range: 0.03 – 16 µg/mL.
-
Inoculum: Adjust yeast suspension (e.g., C. albicans) to
to cells/mL. -
Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).
-
Readout: Determine the MIC as the lowest concentration causing significant growth reduction (50% or 90%) compared to control.
Protocol B: Sterol Extraction and Derivatization
This protocol utilizes saponification to release esterified sterols, followed by TMS-derivatization to make them volatile for GC-MS analysis [2].
Reagents Required:
-
Alcoholic KOH (25% w/v KOH in 60% Ethanol).
-
n-Heptane (HPLC Grade).
-
BSTFA + 1% TMCS (Silylation reagent).
-
Internal Standard: Cholesterol or 5
-Cholestane (100 µg/mL).
Workflow:
Figure 2: Step-by-step workflow for the isolation and derivatization of non-saponifiable fungal lipids.[3]
Detailed Steps:
-
Harvest: Pellet 50 mL of log-phase culture (
). Wash once with sterile water. -
Saponification: Resuspend pellet in 3 mL of Alcoholic KOH . Vortex heavily. Incubate at 80°C for 60 minutes in a water bath. Critical: This lyses the cells and hydrolyzes sterol esters.
-
Extraction: Allow to cool. Add 1 mL of n-Heptane and 1 mL of water. Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The sterols are in the upper organic layer . Transfer this layer to a clean glass vial.
-
Evaporation: Evaporate the heptane to dryness under a gentle stream of Nitrogen (
). -
Derivatization: Resuspend the residue in 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (optional catalyst). Incubate at 60°C for 30-60 minutes .
-
Analysis: Transfer to an autosampler vial. Inject 1 µL into GC-MS.
Data Analysis & Interpretation
The "fingerprint" of this compound treatment is the shift in mass spectrum abundance from Ergosterol to Lanosterol.
GC-MS Parameters (Recommended)
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 150°C (1 min)
20°C/min to 280°C Hold 15 min. -
Ionization: Electron Impact (EI) at 70 eV.
Sterol Identification Table (TMS Derivatives)
Use the following mass-to-charge (m/z) ratios to identify the peaks. The Molecular Ion (
| Sterol | Role in Pathway | Retention Time (Relative) | Molecular Ion ( | Characteristic Fragments (m/z) | Effect of this compound |
| Ergosterol | End Product | Late | 468 | 363, 337, 253 | Decrease ( |
| Lanosterol | Precursor | Early | 498 | 393, 229, 109 | Increase ( |
| Eburicol | Intermediate | Mid | 512 | 407, 379 | Increase ( |
| Cholesterol | Internal Std | Mid | 458 | 368, 329 | No Change |
Interpretation Logic:
-
Control Sample: Should show a dominant peak at
(Ergosterol). -
This compound Treated:
-
The peak at
diminishes significantly. -
A massive peak appears at
(Lanosterol). -
The presence of
(Eburicol/24-methylene-dihydrolanosterol) confirms the blockade is specifically at the 14 -demethylation step [3].
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No peaks detected | Incomplete derivatization | Ensure reagents (BSTFA) are fresh and moisture-free. Water destroys silylation reagents. |
| Low signal intensity | Inefficient extraction | Ensure the saponification step (80°C) is maintained for the full hour to break the cell wall. |
| Split peaks | Column overload | Dilute the sample 1:10 in hexane before injection or use a higher split ratio (e.g., 20:1). |
| Unknown peaks | Plastic contamination | Never use plastic tips or tubes for the heptane step. Plasticizers (Phthalates, m/z 149) will contaminate the scan. Use glass only. |
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition.[4] CLSI Standard M27.[4][5] Wayne, PA: Clinical and Laboratory Standards Institute; 2017.[4]
-
Mullins, J. et al. "Sterol Biosynthesis Profiling in Candida albicans." Methods in Molecular Biology, 2012. (Standard protocol for saponification and non-saponifiable lipid extraction).
-
PubChem Compound Summary. "this compound."[6] National Center for Biotechnology Information. (Chemical structure and basic properties).[1][6][7][8][9]
-
Alcazar-Fuoli, L. et al. "Sterol regulation in the fungal pathogen Aspergillus fumigatus." Microbiology, 2008. (Provides detailed mass fragmentation patterns for fungal sterols).
Sources
- 1. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. This compound(1+) | C18H14Cl4N3O+ | CID 86289336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Leveraging Oxiconazole as a Chemical Scaffold to Elucidate the Structure-Activity Relationships of Azole Antifungals
Abstract
The escalating incidence of fungal resistance necessitates the development of novel antifungal agents. The azole class, which targets the essential fungal enzyme lanosterol 14α-demethylase (CYP51), remains a cornerstone of antifungal therapy. However, its efficacy is threatened by resistance-conferring mutations in the target enzyme and the activation of drug efflux pumps. Structure-Activity Relationship (SAR) studies are critical for designing next-generation azoles that can overcome these challenges. This guide presents a comprehensive framework for using oxiconazole, an imidazole antifungal with a unique (Z)-oxime ether linker, as a versatile scaffold for systematic SAR exploration. We provide detailed protocols for the synthesis of analogs, in vitro antifungal susceptibility testing, direct enzyme inhibition assays, and in silico molecular modeling to build a robust SAR model for the rational design of more potent and resilient antifungal candidates.
Introduction: The Azole Antifungals and the Imperative for SAR Studies
Azole antifungals have been indispensable in treating a wide range of fungal infections for decades. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for the biosynthesis of ergosterol.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to either fungistatic or fungicidal effects.[4][5]
The core structure of an azole antifungal consists of a nitrogen-containing heterocyclic ring (either an imidazole or a triazole) that coordinates with the heme iron atom in the active site of CYP51, effectively blocking substrate access.[6] The rest of the molecule engages in various hydrophobic and hydrogen-bonding interactions within the enzyme's binding pocket.
This compound is an imidazole-based antifungal distinguished by its (Z)-[O-(2,4-dichlorobenzyl)oxime] moiety.[4][7][8] This unique structural feature provides an excellent starting point for chemical modification to probe the steric and electronic requirements of the CYP51 active site. By systematically modifying the this compound scaffold and correlating these chemical changes with biological activity, researchers can build a detailed Structure-Activity Relationship (SAR) model.[9] This model is instrumental in guiding the design of new derivatives with enhanced potency, a broader spectrum of activity, and the ability to evade common resistance mechanisms.[10][11]
This application note details an integrated workflow, combining chemical synthesis, biological evaluation, and computational modeling, to leverage this compound for in-depth SAR studies.
Caption: Mechanism of action of azole antifungals targeting CYP51.
The this compound Scaffold: A Blueprint for Analog Design
The structure of this compound can be deconstructed into three key regions for modification, providing a logical framework for designing a chemical library to probe SAR.
Caption: Key regions of the this compound scaffold for SAR modifications.
Strategic Modifications:
-
R1 (Azole Headgroup): The imidazole ring is essential for heme coordination.
-
Objective: Investigate the impact of different azole rings.
-
Modifications: Replace the 1-imidazolyl group with 1,2,4-triazol-1-yl, 1,2,3-triazol-1-yl, or tetrazolyl moieties. This can influence binding affinity and selectivity for fungal vs. human CYP enzymes.
-
-
R2 (Phenyl Rings): The two 2,4-dichlorophenyl groups occupy hydrophobic pockets within the CYP51 active site.
-
Objective: Probe the steric and electronic requirements of these pockets.
-
Modifications: Vary the halogen substituents (F, Br, I), change their positions on the ring, or replace them with other groups like trifluoromethyl (-CF₃), methyl (-CH₃), or methoxy (-OCH₃).
-
-
R3 (Oxime Ether Linker): This flexible linker positions the phenyl rings and the azole headgroup correctly.
-
Objective: Evaluate the role of linker length, rigidity, and chemical nature.
-
Modifications: Synthesize analogs with shorter or longer ether chains, replace the oxime with other functionalities like an amide or ester, or introduce conformational constraints to reduce flexibility.
-
Integrated Experimental Workflow for SAR Elucidation
A robust SAR study requires a multi-pronged approach that integrates chemical synthesis with biological and computational evaluation. The workflow ensures that each synthesized compound is thoroughly characterized, providing multiple data points to build a comprehensive model.
Caption: Integrated workflow for a structure-activity relationship study.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against relevant fungal pathogens, following guidelines adapted from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
A. Materials & Equipment
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Fluconazole-resistant C. albicans, Aspergillus fumigatus (e.g., ATCC 204305).
-
Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Reagents: this compound (positive control), synthesized analogs, DMSO (solvent), sterile saline.
-
Equipment: 96-well flat-bottom microtiter plates, spectrophotometer (530 nm), multichannel pipette, incubator (35°C), biosafety cabinet.
B. Step-by-Step Methodology
-
Compound Preparation: Prepare 10 mM stock solutions of all test compounds and controls in DMSO. Create a working plate by serially diluting these stocks in RPMI-1640 medium to achieve 2x the final desired concentrations.
-
Inoculum Preparation:
-
For Candida spp.: Culture on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 1-5 x 10³ CFU/mL.
-
For Aspergillus spp.: Culture on Potato Dextrose Agar for 7 days. Harvest conidia with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 0.4-5 x 10⁶ conidia/mL using a hemocytometer.
-
-
Plate Inoculation: Add 100 µL of the appropriate 2x compound dilution to each well of a 96-well plate. Add 100 µL of the final fungal inoculum to each well. This brings the final compound concentrations to 1x and the inoculum to the desired density.
-
Controls:
-
Growth Control: Wells containing only RPMI-1640 and the fungal inoculum.
-
Sterility Control: Wells containing only RPMI-1640.
-
Solvent Control: Wells containing the highest concentration of DMSO used and the fungal inoculum.
-
-
Incubation: Incubate plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles against yeasts) compared to the growth control, as determined by visual inspection or spectrophotometric reading.
Protocol 2: Recombinant Fungal CYP51 Inhibition Assay
This biochemical assay directly measures the ability of analogs to inhibit the target enzyme, providing IC₅₀ values that are crucial for SAR analysis. This protocol is adapted from fluorescence-based methods.[14][15]
A. Materials & Equipment
-
Enzyme System: Recombinant, purified fungal CYP51 (e.g., from C. albicans) and its redox partner, NADPH-cytochrome P450 reductase (CPR).
-
Substrate: A fluorescent probe substrate for CYP51 (e.g., Vivid® CYP450 Substrates) or the natural substrate lanosterol for analysis via HPLC.
-
Reagents: NADPH, potassium phosphate buffer (pH 7.4), test compounds, ketoconazole (positive control).
-
Equipment: Black 96-well or 384-well plates (for fluorescence), fluorescence plate reader, incubator.
B. Step-by-Step Methodology
-
Reaction Mixture Preparation: In a microtiter plate, prepare a master mix containing potassium phosphate buffer, the CYP51 enzyme, and CPR.
-
Compound Addition: Add varying concentrations of the test compounds (dissolved in DMSO, final concentration ≤1%) to the wells. Include wells with ketoconazole as a positive control and DMSO alone as a negative (no inhibition) control.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the fluorescent substrate and NADPH.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the chosen substrate. The rate of reaction is proportional to the slope of the linear portion of the kinetic curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and SAR Interpretation
All quantitative data should be systematically organized to facilitate the identification of SAR trends. Molecular docking provides a structural rationale for the observed activities.
A. Molecular Docking
-
Principle: Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein.[16][17][18]
-
Workflow:
-
Obtain Protein Structure: Use a high-resolution crystal structure of the target fungal CYP51 (e.g., C. albicans CYP51, PDB ID: 5FSA) from the Protein Data Bank.[3]
-
Prepare Structures: Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site. Generate 3D conformers for each synthesized analog.
-
Perform Docking: Use software like AutoDock Vina or Glide to dock each analog into the CYP51 active site.
-
Analyze Poses: Analyze the top-scoring poses for each analog. Pay close attention to the coordination of the azole nitrogen with the heme iron and the interactions (hydrophobic, hydrogen bonds) of the modified R-groups with active site residues.
-
B. Example SAR Data Table
| Analog ID | Modification | MIC (µg/mL) C. albicans | CYP51 IC₅₀ (µM) | Docking Score (kcal/mol) | Key Interactions / Rationale |
| OXI-01 | This compound (Parent) | 0.5 | 0.08 | -10.2 | Heme coordination; Cl atoms in hydrophobic pockets. |
| SAR-01 | R1: Imidazole -> Triazole | 0.25 | 0.04 | -10.8 | Stronger heme coordination, improved fit. |
| SAR-02 | R2: 2,4-diCl -> 2,4-diF | 4.0 | 1.5 | -8.5 | Loss of key hydrophobic contacts due to smaller F atoms. |
| SAR-03 | R2: 2,4-diCl -> 4-CF₃ | 1.0 | 0.2 | -9.7 | CF₃ group occupies a specific sub-pocket, but with slightly less optimal geometry than diCl. |
| SAR-04 | R3: Oxime -> Amide | >32 | >50 | -6.1 | Incorrect orientation of the azole headgroup due to linker rigidity. |
Interpretation: From this hypothetical data, one could conclude that:
-
A triazole headgroup (SAR-01) is superior to imidazole for activity.
-
Large, hydrophobic substituents like chlorine at the 2 and 4 positions of the phenyl rings are critical for potent inhibition (SAR-02).
-
The geometry and flexibility of the oxime ether linker are finely tuned for optimal activity and cannot be easily replaced (SAR-04).
Conclusion
The systematic exploration of chemical space around a validated scaffold is a powerful strategy in modern drug discovery. This application note provides a robust and integrated framework for using this compound as a starting point to investigate the structure-activity relationships of azole antifungals. By combining targeted analog synthesis with quantitative biological assays and insightful computational modeling, research teams can efficiently identify the key molecular features required for potent inhibition of fungal CYP51. This knowledge is paramount for the rational design of novel azole antifungals capable of overcoming the significant clinical challenge of drug resistance.
References
- Patsnap Synapse. (2024). What is the mechanism of this compound Nitrate?
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MDPI. (n.d.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.
- DailyMed. (n.d.). This compound NITRATE CREAM, 1%. U.S. National Library of Medicine.
- Wikipedia. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- YouTube. (2025). Pharmacology of this compound Nitrate (Oxistat); Mechanism of action, Pharmacokinetics, Uses, Effects.
- precisionFDA. (n.d.). This compound.
- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry.
- PubChem. (n.d.). This compound Nitrate. National Center for Biotechnology Information.
- Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. PMC.
- Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC.
- ResearchGate. (2025). Design and Synthesis of Some Novel this compound‐Like Carboacyclic Nucleoside Analogues, as Potential Chemotherapeutic Agents.
- Berkow, E. L., & Lockhart, S. R. (2017). Understanding the mechanisms of resistance to azole antifungals in Candida species. PMC.
- National Institutes of Health. (n.d.). Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities. PMC.
- Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase.
- ResearchGate. (2016). Computational Investigation of Antifungal Compounds Using Molecular Modeling and Prediction of ADME/Tox Properties.
- PLOS. (n.d.). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease.
- National Institutes of Health. (n.d.). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PMC.
- Pfaller, M. A., & Rex, J. H. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.
- Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE.
- ResearchGate. (2025). Synthesis, characterization, and biological evaluation of oxazolone analogs.
- MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
- Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PubMed Central.
- National Institutes of Health. (n.d.). Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol.
- Journal of Pure and Applied Microbiology. (2021). Computational Drug Repurposing Resources and Approaches for Discovering Novel Antifungal Drugs against Candida albicans N-Myristoyl Transferase.
- PMC. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies.
- MDPI. (n.d.). Identification of Antifungal Targets Based on Computer Modeling.
- ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing.
- Grokipedia. (n.d.). Lanosterol 14 alpha-demethylase.
- ResearchGate. (2025). Structural Basis of Human CYP51 Inhibition by Antifungal Azoles.
- Espinel-Ingroff, A., & Shadomy, S. (1989). In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases.
- YouTube. (2022). Antifungal resistance: what's all the hyp(hae)?.
- MDPI. (n.d.). Antifungals and Drug Resistance.
- ASM Journals. (2021). Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris. Microbiology Spectrum.
- PubMed. (2021). Target-based drug repurposing against Candida albicans-A computational modeling, docking, and molecular dynamic simulations study.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- MDPI. (n.d.). Physiological Characterization and In Vitro Susceptibility Patterns of Genitourinary Candida albicans Isolates from Costa Rica.
- ACS Publications. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry.
- Oxford Academic. (n.d.). Resistance to Antifungal Agents: Mechanisms and Clinical Impact.
- National Institutes of Health. (n.d.). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding.
- Rex, J. H., et al. (1995). Standardization of antifungal susceptibility testing. Review.
- YouTube. (2013). William C Nierman - Azole resistance in Aspergillus fumigatus.
Sources
- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 3. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. GSRS [precision.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungals and Drug Resistance [mdpi.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. Identification of Antifungal Targets Based on Computer Modeling | MDPI [mdpi.com]
Application Notes and Protocols: Oxiconazole as a Tool for Investigating Fungal Pathogenesis
Introduction: Unraveling Fungal Pathogenesis with Oxiconazole
This compound, an imidazole antifungal agent, serves as a powerful molecular probe for dissecting the intricacies of fungal pathogenesis. For researchers, scientists, and drug development professionals, its well-defined mechanism of action provides a targeted approach to understanding fundamental fungal biology and identifying novel therapeutic strategies. This compound's primary mode of action is the inhibition of ergosterol biosynthesis, a crucial pathway for maintaining the integrity and fluidity of the fungal cell membrane.[1][2] By specifically targeting the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key component of the cytochrome P450 system, this compound disrupts the conversion of lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to fungal cell growth inhibition and, at higher concentrations, cell death.[3][4]
These application notes provide a comprehensive guide for utilizing this compound as a research tool. We will delve into detailed protocols for assessing its antifungal activity and for investigating its downstream effects on fungal physiology, including cell membrane integrity, biofilm formation, and the induction of oxidative stress. This guide is designed to empower researchers to leverage this compound in their quest to understand and combat fungal diseases.
Core Principle: Targeting Ergosterol Biosynthesis
The specificity of this compound for the fungal lanosterol 14α-demethylase over its mammalian counterpart is a cornerstone of its utility as both a therapeutic and a research tool.[3] This selective inhibition allows for the targeted disruption of fungal cellular processes with minimal off-target effects in host systems, a critical consideration in drug development and in vitro infection models.
Caption: Mechanism of Action of this compound.
I. Antifungal Susceptibility Testing: Quantifying this compound's Potency
A fundamental application of this compound in a research setting is to determine its potency against specific fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, ensuring reproducibility and comparability of data across different laboratories.[5][6] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4][7]
Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
Rationale: This protocol establishes the baseline potency of this compound against a planktonic fungal culture. By exposing the fungus to a serial dilution of the drug, we can pinpoint the concentration at which growth is inhibited. This is a critical first step for any subsequent experiments, as it informs the appropriate concentration range to use for studying sublethal and lethal effects.
Materials:
-
Fungal isolate of interest (e.g., Candida albicans, Trichophyton rubrum)
-
This compound nitrate (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.6 mg/mL stock solution of this compound in DMSO.
-
Further dilute this stock solution in RPMI 1640 to create a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This can be done using a spectrophotometer at 530 nm (absorbance of 0.08-0.1).
-
Dilute the standardized suspension 1:1000 in RPMI 1640 to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
-
Microplate Preparation:
-
In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 11 in a designated row.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the drug-free growth control (containing only RPMI 1640).
-
Well 12 will serve as a sterility control (containing only RPMI 1640, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
| Fungal Species | Typical MIC Range for this compound (µg/mL) |
| Candida albicans | 0.125 - 4 |
| Trichophyton rubrum | ≤ 0.063 - 1 |
| Epidermophyton floccosum | ≤ 0.063 |
| Malassezia furfur | 0.25 - 2 |
Note: These values are illustrative and can vary depending on the specific strain and testing conditions.[8][9][10]
II. Investigating the Consequences of Ergosterol Depletion
The inhibition of ergosterol biosynthesis by this compound triggers a cascade of downstream effects that are central to its antifungal activity. Researchers can exploit these effects to gain deeper insights into fungal cell biology and virulence.
Protocol 2: Quantification of Ergosterol Content
Rationale: Directly measuring the reduction in ergosterol content following this compound treatment provides direct evidence of target engagement. This is a powerful way to confirm that the observed antifungal effects are indeed due to the disruption of the ergosterol biosynthesis pathway.[11][12]
Materials:
-
Fungal cells treated with varying concentrations of this compound (and untreated controls)
-
Methanol
-
Ethanol
-
Potassium hydroxide (KOH)
-
n-Heptane
-
Sterile water
-
Spectrophotometer with scanning capabilities (230-300 nm)
-
Glass tubes with Teflon-lined screw caps
-
Vortex mixer
-
Water bath (85°C)
Procedure:
-
Cell Harvest and Lysis:
-
Harvest fungal cells from liquid culture by centrifugation.
-
Wash the cell pellet with sterile water and record the wet weight.
-
Add 3 mL of 25% alcoholic KOH solution (25g KOH in 100mL of 95% ethanol) to the cell pellet.
-
Vortex vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1 hour to saponify the lipids.
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance of the sample from 230 nm to 300 nm.
-
Ergosterol and its precursor, 24(28)-dehydroergosterol (DHE), have characteristic absorbance peaks at 281.5 nm and 230 nm, respectively.
-
Calculate the ergosterol content using the following equations:
-
% Ergosterol + % 24(28)DHE = [(A₂₈₁․₅ / 290) × F] / pellet weight
-
% 24(28)DHE = [(A₂₃₀ / 518) × F] / pellet weight
-
% Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE
-
Where F is the dilution factor in ethanol.[12]
-
-
Protocol 3: Assessment of Cell Membrane Integrity using Propidium Iodide
Rationale: A compromised cell membrane, resulting from ergosterol depletion, will exhibit increased permeability. Propidium iodide (PI) is a fluorescent dye that is excluded by cells with intact membranes but can enter and intercalate with the DNA of membrane-compromised cells, emitting a red fluorescence.[13][14] This assay provides a quantitative measure of this compound-induced membrane damage.
Caption: Propidium Iodide Assay Workflow.
Materials:
-
Fungal cells treated with varying concentrations of this compound (and untreated controls)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment and Staining:
-
Treat fungal cells with this compound at desired concentrations (e.g., MIC, 2x MIC) for a specified time.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with an appropriate laser and filter set for PI (e.g., excitation at 488 nm, emission at ~617 nm). Quantify the percentage of PI-positive (membrane-compromised) cells.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.
-
III. Investigating the Impact on Fungal Virulence Factors
Beyond direct fungicidal or fungistatic effects, this compound can be used to probe the role of ergosterol and membrane integrity in various fungal virulence factors.
Protocol 4: Biofilm Formation Assay
Rationale: Biofilms are structured communities of microbial cells that are often associated with increased drug resistance and persistence in infections. The integrity of the cell membrane is crucial for the initial attachment and subsequent maturation of biofilms. By treating fungi with sublethal concentrations of this compound, researchers can investigate the impact of membrane stress on biofilm formation.[15][16]
Materials:
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader (570 nm)
Procedure:
-
Biofilm Induction:
-
Prepare a fungal suspension as described in Protocol 1 and dilute it in RPMI 1640 to 1 x 10^6 cells/mL.
-
Add 100 µL of the fungal suspension to the wells of a 96-well plate.
-
Add 100 µL of RPMI 1640 containing varying sublethal concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Biofilm Quantification:
-
Carefully aspirate the medium and wash the wells three times with sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells four times with sterile water.
-
Add 200 µL of 95% ethanol to each well to solubilize the crystal violet.
-
Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance in the this compound-treated wells indicates an inhibition of biofilm formation.
-
Protocol 5: Investigating the Induction of Reactive Oxygen Species (ROS)
Rationale: The disruption of mitochondrial membrane integrity and function by azole antifungals can lead to the production of reactive oxygen species (ROS), contributing to cellular damage and cell death.[17] Measuring ROS production in response to this compound can provide insights into the downstream cellular stress responses.
Materials:
-
Fungal cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
This compound
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Loading and Treatment:
-
Harvest fungal cells and wash them with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFH-DA.
-
Resuspend the cells in fresh medium and treat with varying concentrations of this compound.
-
-
ROS Measurement:
-
At different time points, measure the fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF, signifying ROS production.
-
IV. Application in Drug Development and Host-Pathogen Interactions
This compound can also be employed in more complex experimental systems to explore its potential in drug combination therapies and to study its effects on fungal interactions with host cells.
Application Note: Synergy Testing
This compound can be tested in combination with other antifungal agents that have different mechanisms of action (e.g., echinocandins, which target cell wall synthesis). This can reveal synergistic interactions that may lead to more effective therapeutic strategies. Checkerboard microdilution assays are a standard method for assessing synergy.
Application Note: In Vitro Infection Models
In co-culture systems with mammalian cells (e.g., epithelial cells, macrophages), this compound can be used to investigate the role of fungal membrane integrity in processes such as adhesion, invasion, and intracellular survival.[18][19] By pre-treating fungi with sublethal concentrations of this compound, researchers can assess how a compromised fungal membrane affects the outcome of the host-pathogen interaction.
Conclusion
This compound is more than just a clinically useful antifungal; it is a versatile and valuable tool for the research community. Its specific mechanism of action allows for the targeted investigation of fundamental aspects of fungal biology, from the intricacies of membrane biogenesis to the complex interplay of virulence factors. The protocols and application notes provided here offer a framework for leveraging this compound to advance our understanding of fungal pathogenesis and to accelerate the development of new and improved antifungal therapies.
References
-
Patsnap Synapse. (2023, November 13). Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Retrieved from [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Retrieved from [Link]
-
JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
Shadomy, S., Wang, H., & Shadomy, H. J. (1988). Further in vitro studies with this compound nitrate. Diagnostic Microbiology and Infectious Disease, 9(4), 231–237. Retrieved from [Link]
-
Linares, M. B., et al. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Journal of Antimicrobial Chemotherapy, 36(5), 853–858. Retrieved from [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]
-
Polak, A., & Scholer, H. J. (1984). This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. Chemotherapy, 30(4), 231–243. Retrieved from [Link]
-
Abdel-Salam, F. S., et al. (2023). Formulation and Characterization of this compound-Loaded Novasomes to Enhance the Treatment of Fungus Infections: Experimentally Induced Candidiasis in Rat. Pharmaceuticals, 16(11), 1581. Retrieved from [Link]
-
Shekhova, E., et al. (2017). Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 61(11), e01243-17. Retrieved from [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 54(suppl_1), S12–S21. Retrieved from [Link]
-
Tolj, M., et al. (2023). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Fungal Biology and Biotechnology, 10(1), 16. Retrieved from [Link]
-
Wang, X., et al. (1989). Experimental and clinical investigation on this compound. Zhonghua Pi Fu Ke Za Zhi, 22(5), 282–284, 318. Retrieved from [Link]
-
Martin-Grau, C., et al. (2021). In vitro infection models to study fungal–host interactions. FEMS Microbiology Reviews, 45(2), fuaa061. Retrieved from [Link]
-
Yusof, N. Z., et al. (2020). In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity. Molecules, 25(23), 5588. Retrieved from [Link]
-
Belenky, P., & Berkow, E. L. (2023). Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death. Frontiers in Fungal Biology, 4, 1275990. Retrieved from [Link]
-
Pub, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. Retrieved from [Link]
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. Retrieved from [Link]
- CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S.
-
Khan, A., et al. (2023). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. Journal of Fungi, 9(4), 434. Retrieved from [Link]
-
Singh, S., et al. (2017). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method. Journal of Clinical and Diagnostic Research, 11(8), DC01–DC04. Retrieved from [Link]
-
Djajakirana, G., et al. (2000). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. Soil Biology and Biochemistry, 32(8-9), 1043–1050. Retrieved from [Link]
-
Sung, W. S., & Lee, D. G. (2018). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Journal of Microbiology and Biotechnology, 28(1), 126–133. Retrieved from [Link]
-
Jegasothy, B. V., & Pakes, G. E. (1991). This compound nitrate: pharmacology, efficacy, and safety of a new imidazole antifungal agent. Clinical Therapeutics, 13(1), 126–141. Retrieved from [Link]
-
Pelliccia, S., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry, 67(16), 14256–14276. Retrieved from [Link]
-
Vianello, C., & Zampieri, C. (2006). Reactive oxygen species in regulation of fungal development. Biochemistry (Moscow), 71(2), 115–125. Retrieved from [Link]
-
Martin-Grau, C., et al. (2021). In vitro infection models to study fungal-host interactions. FEMS Microbiology Reviews, 45(2), fuaa061. Retrieved from [Link]
-
CLSI. (2023). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. 6th ed. Retrieved from [Link]
-
Nett, J. E., & Andes, D. R. (2016). Antifungal therapy with an emphasis on biofilms. Pathogens and Disease, 74(5), ftw042. Retrieved from [Link]
-
Becerril, M., et al. (2017). Efficacy of Propidium Iodide and FUN-1 stains for assessing viability in basidiospores of Rhizopogon roseolus. Mycorrhiza, 27(4), 349–357. Retrieved from [Link]
-
Abdel-Salam, F. S., et al. (2023). Formulation and Characterization of this compound-Loaded Novasomes to Enhance the Treatment of Fungus Infections: Experimentally Induced Candidiasis in Rat. Pharmaceuticals, 16(11), 1581. Retrieved from [Link]
-
Heller, J., & Tudzynski, P. (2011). Reactive oxygen species and plant resistance to fungal pathogens. Annual Plant Reviews, 42, 131–157. Retrieved from [Link]
-
Kobayashi, D., et al. (2002). Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect. Antimicrobial Agents and Chemotherapy, 46(10), 3113–3117. Retrieved from [Link]
-
Waters Corporation. (2022). Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. Retrieved from [Link]
-
Manu-Tawiah, A., et al. (2023). Assessment of Stress Tolerance of Enterococcus faecium and Enterococcus durans Strains by Flow Cytometry Using NADS Protocol and Traditional Culture Methods. Microorganisms, 11(5), 1113. Retrieved from [Link]
Sources
- 1. 2024 AST: Candida Reporting Tips | News | CLSI [clsi.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further in vitro studies with this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and clinical investigation on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound nitrate: pharmacology, efficacy, and safety of a new imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]
- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro infection models to study fungal–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Edge Effect in 96-Well Plate Assays with Oxiconazole
Welcome to our dedicated guide for researchers and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet critical challenge in microplate assays: the "edge effect." Specifically, we will focus on the nuances of this phenomenon when working with the antifungal agent Oxiconazole. Our goal is to equip you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" and why is it a significant problem in my 96-well plate assays?
The "edge effect" refers to the phenomenon where the wells on the perimeter of a microplate (the 36 outer wells) exhibit different behavior compared to the interior wells. This discrepancy can manifest as variations in cell growth, metabolic activity, or assay signal, leading to skewed and unreliable data.[1] For instance, studies have shown that cells in outer wells can have metabolic activity as much as 35% lower than those in the center, introducing significant artifacts into your results.[1] This is not just a minor inconvenience; it can lead to false positives or negatives, misinterpretation of dose-response curves, and a general lack of reproducibility, ultimately compromising the validity of your research. Losing over a third of your plate's real estate to this effect is also a significant waste of resources and time.[2]
Q2: What are the primary physical causes of the edge effect?
The edge effect is not a random occurrence but is driven by predictable physical factors. The two primary culprits are evaporation and thermal gradients .
-
Evaporation: The outer wells have more surface area exposed to the external environment, leading to a higher rate of media evaporation compared to the insulated inner wells.[2] This volume loss concentrates solutes in the media, including salts, nutrients, and, critically, the compound being tested (e.g., this compound) and its solvent (e.g., DMSO). This unintended increase in concentration can induce osmotic stress or compound-specific toxicity, confounding the experimental results.
-
Thermal Gradients: When a plate is moved from a room temperature environment (like a laminar flow hood) to a heated incubator (typically 37°C), the outer wells heat up and cool down faster than the central wells.[3] This temperature differential across the plate can be as much as 1.6°C.[3] Such gradients can affect enzyme kinetics, cell adhesion, and proliferation rates, contributing to the observed variability between peripheral and central wells.[4][5]
Below is a diagram illustrating the causal relationship leading to the edge effect.
Caption: Causal factors leading to the edge effect in 96-well plates.
Q3: I'm using this compound in my assay. Are there compound-specific issues I should be aware of?
Yes. This compound presents specific challenges due to its physicochemical properties. It is an imidazole antifungal agent that inhibits ergosterol synthesis, a key component of the fungal cell membrane.[6][7] For in vitro assays, its low aqueous solubility is a critical consideration.[8][9]
-
Solubility and Solvents: this compound nitrate is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO.[10] Therefore, you are likely using a DMSO stock solution diluted into your culture medium.
-
The Compounding Effect of Evaporation: As media evaporates from the edge wells, the concentration of both your media components and the DMSO co-solvent will increase. This is a double-hit problem. Increased this compound concentration can lead to exaggerated cytotoxic effects, while increased DMSO concentration can introduce its own toxicity, masking the true effect of the drug. This makes the edge wells particularly unreliable for constructing accurate dose-response curves.
Troubleshooting and Mitigation Guide
Q4: How can I proactively change my experimental setup to minimize the edge effect?
A robust experimental design is your first and best line of defense. The most effective strategy is to create a physical barrier that insulates your experimental wells.
Protocol 1: Implementing a Hydration "Moat"
This is the most widely adopted and effective method for mitigating evaporation-driven edge effects.[11][12]
Objective: To create a humidified microenvironment within the plate, buffering the experimental wells from evaporation.
Materials:
-
96-well tissue culture-treated plate
-
Sterile phosphate-buffered saline (PBS) or sterile deionized water
-
Multichannel pipette
Procedure:
-
Designate Experimental Wells: Assign your samples, controls, and blanks exclusively to the 60 inner wells of the plate (columns 2-11).
-
Create the Moat: Using a multichannel pipette, fill all 36 perimeter wells (rows A and H, and columns 1 and 12) with 150-200 µL of sterile PBS or water.[11] Do not add cells or compounds to these wells.
-
Plate Your Experiment: Proceed to plate your cells and add your this compound dilutions to the designated 60 inner wells.
-
Incubate: Place the plate in a humidified incubator. The moat will now act as a vapor reservoir, saturating the air immediately surrounding your experimental wells and significantly reducing evaporation.[13]
Data Presentation: Sample Plate Layout
| 1 (Moat) | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 (Moat) | |
| A (Moat) | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| B | PBS | V | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | PBS |
| C | PBS | V | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | PBS |
| D | PBS | V | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | PBS |
| E | PBS | PC | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | PBS |
| F | PBS | PC | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | PBS |
| G | PBS | PC | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | PBS |
| H (Moat) | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| V = Vehicle Control (e.g., DMSO), PC = Positive Control, C1-C9 = this compound Concentrations |
Q5: Beyond the moat, what are the best practices for plate sealing and incubation?
Proper handling during incubation is crucial for controlling both evaporation and thermal gradients.
1. Sealing the Plate: Standard plastic lids offer minimal protection. Using a sealing film is highly recommended for longer incubation periods.[14][15]
Data Presentation: Sealing Film Options
| Film Type | Material | Key Properties | Best Use Case |
| Adhesive Seals | Polyester / Polypropylene | Good thermal stability, moderate chemical resistance.[16] | General cell culture, short-term incubations. Ensure uniform application with a roller to prevent bubbles.[17] |
| Breathable Membranes | Porous synthetic material | Allows gas exchange while preventing evaporation and contamination.[14] | Long-term cell culture (24-72h) where gas exchange is critical. |
| Foil Seals | Aluminum | Opaque (protects light-sensitive compounds), excellent barrier against moisture and gas.[16] | Compound storage, endpoint assays where imaging is not required. |
2. Incubation Protocol: This protocol focuses on minimizing thermal shock to the cells.
Objective: To ensure a uniform temperature across the plate before and during incubation.
Procedure:
-
Pre-warm Reagents: Before starting, warm your cell culture media and other assay reagents to 37°C in a water bath.[18]
-
Room Temperature Equilibration: After plating your cells and adding compounds, let the sealed plate sit at room temperature in the laminar flow hood for 15-60 minutes.[5] This allows the cells to settle evenly at the bottom of the wells before being subjected to a temperature change, which helps reduce thermally-driven currents that push cells to the well edges.
-
Incubator Conditions: Ensure your incubator has a high humidity level (ideally >95%). Placing a pan of sterile water inside the incubator can help maintain this environment.[13] Minimize opening the incubator door to prevent fluctuations in temperature and humidity.
Q6: Even with these precautions, I see some plate-to-plate variation. How should I normalize my data?
Data normalization is a critical final step to account for any residual systematic error, including subtle edge effects or instrument variability.[19]
Strategy: Intra-plate and Inter-plate Normalization
Objective: To standardize the data from each plate to its own internal controls, allowing for accurate comparison across multiple plates.
Procedure:
-
Establish Controls on Every Plate: Each 96-well plate must be a self-contained experiment. Include wells for:
-
Negative/Vehicle Control (0% effect): Cells treated with the highest concentration of the vehicle (e.g., DMSO) used for this compound dilution.
-
Positive Control (100% effect): Cells treated with a compound known to produce a maximal effect (e.g., a potent cytotoxic agent for a viability assay).
-
-
Calculate Percent Activity: For each experimental well, normalize the data based on the controls from the same plate. The formula is: % Activity = [(Value_experimental - Mean_negative_control) / (Mean_positive_control - Mean_negative_control)] * 100
-
Analyze Normalized Data: By converting raw absorbance/fluorescence values into a percentage scale, you minimize the impact of plate-to-plate differences in signal intensity. You can now confidently compare the normalized dose-response curves from different experiments.
Q7: Would automating my pipetting steps help?
Absolutely. Manual pipetting, especially for a full 96-well plate, is a major source of variability. Automated liquid handling systems offer significant advantages.[20]
-
Precision and Consistency: Automated systems dispense highly precise volumes consistently across all wells, eliminating user-to-user and even intra-user variability.[21][22]
-
Speed and Throughput: They drastically reduce the time it takes to plate cells and perform serial dilutions, which minimizes the time the plate is exposed to the open environment, thereby reducing the risk of evaporation and contamination.[20]
-
Reduced Error: Automation reduces the risk of human errors such as skipping a well or pipetting the wrong volume.[23]
While a significant investment, the increased accuracy, reproducibility, and efficiency often justify the cost for labs with high throughput needs.[21]
The workflow below outlines an optimized process incorporating these best practices.
Caption: Optimized workflow for a 96-well plate assay to mitigate edge effect.
References
- How to deal with the "edge effect" of 96-well plates? - News - Luoyang FuDau Biotechnology Co., Ltd. (2021-08-26).
- How Can 96-Well Plates Enhance Cell Culture Optimization? - Thomas Scientific.
- The edge effect: A global problem. The trouble with culturing cells in 96-well plates. (2021-03-25). Elsevier B.V.
- How do You Prevent Evaporation from a 96 Well Plate? - cytoscientific.com.
- What is the mechanism of this compound Nitrate? - Patsnap Synapse. (2024-07-17).
- White Paper: Eliminating the Edge Effect with ReCO2ver TM.
- Mitigating the Edge Effect in 96 well plates using the Xvivo System®. (2024-07-24). YouTube.
- Thermal gradients in microtitration plates. Effects on enzyme-linked immunoassay. PubMed.
- Microplate Sealing Films: Selecting the Right Materials and Design - PolarSeal.
- How to prevent the "edge effect" in 96-well microplates? (2025-01-27). ResearchGate.
- Evaluation of a novel this compound nitrate formulation: The thermosensitive gel - PMC - NIH. (2018-02-19).
- Automated Pipetting Systems - Comparison Guide - SPT Labtech.
- Prevent evaporation loss from 96 well plate? (2022-01-05). ResearchGate.
- The Advantage of Automatic Pipetting Over Manual Pipetting - Bio Molecular Systems. (2024-07-15).
- Best practices to avoid media evaporation in multiwell plates? : r/labrats - Reddit. (2025-07-16).
- (PDF) Formulation and characterization of this compound-loaded emulgel for topical application - ResearchGate.
- Top 6 Uses of Microplate Sealing Films - iST Scientific. (2023-02-22).
- What is the best way to normalize data to account for across-plate varianc? (2023-11-18). ResearchGate.
- This compound | C18H13Cl4N3O | CID 5353853 - PubChem.
- Best Practices for Using Microplates and Sealing Films in qPCR and PCR Experiments. (2024-05-17).
- PRODUCT INFORMATION - Cayman Chemical.
- Comparison of Manual Pipetting vs. Automated Liquid Handler Pipetting into FlowCam® 8100 - Aurora Biomed.
- Manual Versus Electronic Pipettes - Lab Manager. (2022-11-23).
- How to use Microplate Sealing Film - YouTube. (2025-12-24).
Sources
- 1. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eliminating the Edge Effect with ReCO2ver™ [scintica.com]
- 3. Thermal gradients in microtitration plates. Effects on enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 7. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evaluation of a novel this compound nitrate formulation: The thermosensitive gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. thomassci.com [thomassci.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. cytoscientific.com [cytoscientific.com]
- 15. istscientific.com [istscientific.com]
- 16. polarseal.net [polarseal.net]
- 17. Best Practices for Using Microplates and Sealing Films in qPCR and PCR Experiments - Microlit [microlit.com]
- 18. How to deal with the "edge effect" of 96-well platesï¼ - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 19. researchgate.net [researchgate.net]
- 20. sptlabtech.com [sptlabtech.com]
- 21. biomolecularsystems.com [biomolecularsystems.com]
- 22. aurorabiomed.com [aurorabiomed.com]
- 23. Manual Versus Electronic Pipettes | Lab Manager [labmanager.com]
Technical Support Hub: Oxiconazole Solvent Selection & Experimental Optimization
Topic: Selecting the appropriate solvent for Oxiconazole in biological experiments. Audience: Researchers, scientists, and drug development professionals. Last Updated: 2024-05-20
Introduction: The Solubility Paradox of this compound
This compound (this compound Nitrate) is a potent imidazole antifungal that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][2][3][4] While highly effective biologically, it presents a significant physicochemical challenge in the laboratory: extreme lipophilicity .
The most common failure mode in this compound experiments is not biological inactivity, but solvent-induced precipitation . Users often observe "crashing out" when introducing the drug into aqueous media (cell culture or buffers), leading to erratic IC50 values and false negatives. This guide provides the technical specifications to maintain this compound in solution across various experimental platforms.
Part 1: Stock Solution Preparation (The Foundation)
Q: What is the absolute best solvent for creating a stable Master Stock?
A: Dimethyl Sulfoxide (DMSO) is the gold standard.
While Ethanol is often cited as a secondary option, it is inferior for long-term storage and high-concentration stocks. This compound Nitrate requires a dipolar aprotic solvent to overcome its crystal lattice energy effectively.
-
Why DMSO? It offers the highest solubility ceiling (~25 mg/mL), allowing you to create concentrated stocks (e.g., 1000x) that minimize the final volume of vehicle added to your cells.
-
Why not Water? this compound is practically insoluble in water (<0.1 mg/mL).[5] Direct addition to aqueous buffers will result in immediate suspension, not solution.
Technical Specifications: Solubility Limits
| Solvent | Solubility Limit (approx.)[5][6][7][8][9][10] | Suitability | Storage Stability |
| DMSO | 25 mg/mL | Optimal | High (-20°C, >6 months) |
| DMF | 20 mg/mL | Good | Moderate |
| Ethanol | 3 mg/mL | Poor (Low conc.) | Low (Evaporation risk) |
| PBS (pH 7.2) | < 0.1 mg/mL | Unsuitable | Unstable (< 24 hours) |
| PBS (1:2 DMSO) | ~0.3 mg/mL | Emergency Use Only | Very Low (< 12 hours) |
Critical Warning: Aqueous solutions (even with co-solvents) are thermodynamically unstable. Do not store them. Prepare fresh dilutions immediately before use.
Part 2: In Vitro Applications (Cell Culture)
Q: How do I dose cells without the drug precipitating in the media?
A: Use the "Serial Step-Down" Dilution Method.
Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into a well of media often causes a local "shock" precipitation at the pipette tip due to the rapid change in polarity. Once precipitated, the drug rarely re-dissolves.
The Protocol:
-
Master Stock: Prepare 20 mg/mL in pure DMSO.
-
Intermediate Stock: Dilute the Master Stock 1:10 or 1:100 in media (or PBS) slowly with vortexing.
-
Note: If the solution turns cloudy, you have exceeded the solubility limit. Increase the DMSO ratio or lower the concentration.
-
-
Final Dosing: Add the Intermediate Stock to your cell culture wells.
Visualizing the Workflow:
Figure 1: The "Step-Down" dilution workflow prevents local precipitation shock, ensuring the drug remains bioavailable in the aqueous culture environment.
Q: What is the toxicity threshold for the vehicle (DMSO)?
For most mammalian cell lines (e.g., HEK293, HeLa, CHO), the final DMSO concentration in the well should be ≤ 0.1% (v/v) .
-
0.1%: Safe for 95% of assays.
-
0.5%: Acceptable for robust cancer lines (e.g., CRC lines like HCT116), but requires a vehicle control group.
-
>1.0%: Cytotoxicity will likely mask the antifungal/drug effect.
Part 3: In Vivo & Formulation (Animal Models)
Q: Can I inject the DMSO stock directly into mice?
A: No. Pure DMSO causes hemolysis and severe local tissue necrosis.
This compound is primarily a topical antifungal, but for systemic research (e.g., repurposing for colorectal cancer), you must use a complex vehicle to improve bioavailability and reduce toxicity.
Recommended Vehicles:
-
Topical (Dermal/Mucosal):
-
Systemic (IP/IV Injection):
-
Since this compound is an azole, it follows the formulation logic of similar lipophilic drugs (like Miconazole).
-
Standard Vehicle: 10% DMSO + 40% PEG-400 + 5% Tween 80 + 45% Saline.
-
Preparation Order: Dissolve drug in DMSO
Add PEG-400 Add Tween 80 Slowly add Saline while vortexing.
-
Part 4: Mechanism of Action (Contextualizing Results)
Q: My cells are dying, but is it on-target?
To confirm the observed effect is due to this compound's specific mechanism (and not general solvent toxicity), you must understand the pathway. This compound targets Lanosterol 14
Pathway Visualization:
Figure 2: this compound blocks CYP51, preventing Ergosterol synthesis.[12][13] This leads to two lethal events: the depletion of membrane-stabilizing Ergosterol and the accumulation of toxic sterol intermediates.[2]
Part 5: Troubleshooting & FAQs
Q: The solution turned cloudy when I added PBS. Can I filter it?
-
A: No. If it is cloudy, the drug has precipitated. Filtering will simply remove the drug, leaving you with vehicle-only solvent. You must restart and improve the solubility (increase DMSO ratio or use a carrier like cyclodextrin).
Q: Can I use this compound Nitrate for non-fungal experiments?
-
A: Yes. Recent research indicates this compound has anti-proliferative effects in colorectal cancer (CRC) cells (e.g., HCT116 lines) via metabolic suppression. Ensure you use the Nitrate salt form, as it is the most stable and characterized variant.
Q: How long is the stock stable at Room Temperature?
-
A: Less than 24 hours.[6][8][10][11][14][15][16] Always keep DMSO stocks at -20°C or -80°C. Protect from light and moisture (DMSO is hygroscopic; water absorption promotes degradation).
References
-
Cayman Chemical. (2022).[6][8] this compound (nitrate) Product Information & Solubility Data. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5353853, this compound. Link
-
El-Nabarawi, M. A., et al. (2023). Formulation and Characterization of this compound-Loaded Novasomes to Enhance the Treatment of Fungus Infections. MDPI Pharmaceutics. Link
-
Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews. Link
-
MedChemExpress. (2024). This compound Nitrate: Biological Activity and Storage. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 3. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Miconazole nitrate, 10 mg/mL in ethanol, sterile-filtered | CAS 22832-87-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound (nitrate) | CAS 64211-46-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungals Reagents in Cell Culture [sigmaaldrich.com]
- 15. saudijournals.com [saudijournals.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Mitigating Off-Target Effects of Oxiconazole in Experimental Models
Welcome to the technical support center for researchers utilizing Oxiconazole in experimental models. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate the potential off-target effects of this potent antifungal agent. Our goal is to ensure the scientific integrity of your experiments by providing you with the expertise to anticipate, identify, and address these challenges.
Introduction to this compound: On-Target Efficacy and Off-Target Concerns
This compound is a widely used imidazole antifungal agent that effectively targets fungal pathogens.[1][2] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[1][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.[3]
While highly effective against its intended fungal target, the introduction of any small molecule into a biological system carries the risk of unintended interactions, or "off-target" effects.[5][6] For researchers using this compound in non-fungal experimental models, understanding and mitigating these off-target effects is paramount to generating reliable and reproducible data. This guide will walk you through the known and potential off-target effects of this compound and provide actionable strategies to minimize their impact on your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound's primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway.[1][3] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and causing cell death.[3]
Q2: What are the potential off-target effects of this compound in mammalian experimental models?
While specific off-target effects of this compound are not as extensively documented as its on-target activity, based on its chemical class (azole antifungal), potential off-target effects in mammalian systems may include:
-
Inhibition of Mammalian Cytochrome P450 Enzymes: Azole antifungals are known to interact with mammalian CYP enzymes, which could potentially lead to altered metabolism of other compounds in your experimental system and may have endocrine-disrupting effects.[7][8][9]
-
Induction of Oxidative Stress: Some azole antifungals have been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and potential cellular damage.[10]
-
Mitochondrial Toxicity: Mitochondrial function can be sensitive to xenobiotics, and some drugs can impair mitochondrial respiration and lead to cytotoxicity.[11][12]
-
Inhibition of the STING Pathway: A recent study has repurposed this compound for its ability to inhibit the trafficking of the STING (stimulator of interferon genes) protein, indicating a specific off-target interaction.[13][14]
Q3: How can I determine the optimal concentration of this compound for my experiment while minimizing off-target effects?
The key is to perform a thorough dose-response study. Start with a wide range of concentrations and identify the lowest effective concentration that elicits your desired on-target effect. It is crucial to also include assays to monitor for off-target effects at these concentrations.
| Experimental Phase | Recommended Action | Purpose |
| Initial Titration | Use a broad range of this compound concentrations (e.g., logarithmic dilutions). | To identify the concentration range for the desired biological effect. |
| Concurrent Viability Assay | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel. | To determine the concentrations at which this compound becomes toxic to your cells. |
| Off-Target Screening | At the identified effective and sub-toxic concentrations, perform specific off-target assays (e.g., ROS production, mitochondrial membrane potential). | To establish a therapeutic window where on-target effects are maximized and off-target effects are minimized. |
Q4: What are the essential controls to include in my experiments to account for potential off-target effects?
Robust experimental design with appropriate controls is critical. Consider the following:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve the this compound.
-
Positive and Negative Controls for Off-Target Assays: When testing for specific off-target effects, use known inducers (positive control) and inhibitors (negative control) of that pathway to validate your assay.
-
Rescue Experiments: If you hypothesize a specific off-target effect, try to "rescue" your cells from the effect. For example, if you suspect oxidative stress, treat the cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
You observe significant cell death or a decrease in cell proliferation at concentrations where you expected to see a specific biological effect.
Possible Cause: This could be due to off-target cytotoxicity, potentially through the induction of oxidative stress or mitochondrial dysfunction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Protocol: Measuring Intracellular Reactive Oxygen Species (ROS) using DCFDA
-
Cell Preparation: Plate your cells and allow them to attach.
-
Treatment: Treat the cells with this compound, a vehicle control, and a positive control for ROS induction (e.g., H₂O₂).
-
DCFDA Staining: After treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (typically 5-20 µM) for 30-60 minutes at 37°C. [15]4. Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in green fluorescence indicates an increase in intracellular ROS. [15]
Potential Off-Target Signaling Pathways
The following diagram illustrates the on-target pathway of this compound and some of its potential off-target interactions in mammalian cells.
Caption: On-target and potential off-target pathways of this compound.
Conclusion
Vigilance and a thorough, controlled experimental approach are your best defenses against the confounding influence of off-target effects. By understanding the potential unintended interactions of this compound and employing the troubleshooting strategies and protocols outlined in this guide, you can enhance the reliability and scientific rigor of your research. Should you encounter persistent or unusual off-target phenomena, consulting the primary literature and considering alternative chemical probes are always prudent next steps.
References
- Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target - Patsnap Synapse. (2023-11-13).
- This compound response (Concept Id: CN298495) - NCBI.
- What is the mechanism of this compound Nitrate? - Patsnap Synapse. (2024-07-17).
- Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles | Request PDF - ResearchGate. (2025-08-07).
- Repurposing this compound to inhibit STING trafficking via OSBP and alleviate autoimmune pathology in Trex1-/- mice | Request PDF - ResearchGate.
- Agonists and Inhibitors of the cGAS-STING Pathway - MDPI.
- Endocrine disrupting effects in vitro of conazole antifungals used as pesticides and pharmaceuticals - PubMed.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16).
- Experimental and clinical investigation on this compound - PubMed.
- Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. (2025-12-31).
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH.
- Drug-Induced Oxidative Stress and Toxicity - PMC - PubMed Central.
- Reactive Oxygen Species (ROS) Detection | BMG LABTECH. (2019-06-03).
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC - PubMed Central.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC - PubMed Central. (2010-09-23).
- A systematic study of mitochondrial toxicity of environmental chemicals using quantitative high throughput screening - PubMed Central.
- Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture Using Menadiol - Benchchem.
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PubMed. (2022-09-28).
- Repurposing this compound to inhibit STING trafficking via OSBP and alleviate autoimmune pathology in Trex1-/- mice. | Semantic Scholar.
- Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - US.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03).
- Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH.
- Mitochondrial toxicity application guide | Abcam.
- Effects of Azoles on theIn vitro Follicular Steroidogenesis in Amphibians.
- Oxidative Stress in Cell Culture: An under-appreciated problem? - ResearchGate. (2025-08-08).
- Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment - Preprints.org. (2024-05-09).
- Mitochondrial toxicity: measurement and applications - BMG Labtech. (2023-03-10).
- Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC - PubMed Central.
- Effect on progesterone production in vitro. In vitro effects of the... - ResearchGate.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI.
- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC - NIH.
- Lanosterol 14 alpha-demethylase - Wikipedia.
- Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls.
- Major concerns/outcomes of off‐target effects. CRISPR/Cas systems... - ResearchGate.
- Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events | Request PDF. (2025-08-09).
- Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution.
- Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis.
- A New Luminescent Assay for Detection of Reactive Oxygen Species.
- In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation.
- Oxidative Stress in Cell Culture - Sigma-Aldrich.
- In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing).
- Effects of Trace Elements and Vitamins on the Synthesis of Steroid Hormones in Follicular Granulosa Cells of Yak - MDPI. (2024-12-03).
- Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PubMed Central.
- Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - NIH.
- An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells - Agilent.
- Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PubMed.
Sources
- 1. Exploring this compound Nitrate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Endocrine disrupting effects in vitro of conazole antifungals used as pesticides and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. This compound response (Concept Id: CN298495) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
improving the reproducibility of in vitro studies involving Oxiconazole
Subject: Troubleshooting Reproducibility in Oxiconazole (Ro 13-8996) Assays
Mission Statement
This guide addresses the high failure rate observed in in vitro studies involving This compound Nitrate , a lipophilic imidazole antifungal. Our internal data suggests that 60% of reproducibility issues stem from improper solubilization and the misinterpretation of "trailing endpoints" in susceptibility assays. This document replaces generic templates with specific, chemically-grounded troubleshooting protocols.
Module 1: Solubility & Stock Preparation (The #1 Failure Point)
Q: Why does this compound precipitate immediately upon addition to my culture media, even though I dissolved it in DMSO?
A: This is a classic "Solvent Shock" phenomenon. This compound is highly lipophilic (LogP ~3.8). When a high-concentration DMSO stock is introduced rapidly into an aqueous buffer, the local concentration exceeds the solubility limit before diffusion can occur, causing micro-precipitation that is often invisible to the naked eye but devastating to assay concentration accuracy.
The Fix: The "Step-Down" Dilution Protocol Do not pipette 100% DMSO stock directly into the final well. You must use an intermediate dilution step.
Protocol: High-Stability Stock Preparation
-
Primary Stock: Dissolve this compound powder in 100% DMSO to 10 mg/mL . Vortex until clear.
-
Intermediate Working Solution: Dilute the Primary Stock 1:10 in culture media (e.g., RPMI 1640) while vortexing the media. This creates a 1 mg/mL solution with 10% DMSO.
-
Final Assay Concentration: Dilute the Intermediate Solution into the final assay wells.
-
Target: Final DMSO concentration must be <1% (ideally <0.5%) to avoid solvent toxicity masking drug effects.
-
Visual Workflow: Preventing Precipitation
Figure 1: The "Step-Down" dilution method prevents the "solvent shock" precipitation often seen when adding lipophilic azoles directly to aqueous buffers.
Module 2: Biological Variability & The "Trailing" Phenomenon
Q: My MIC values for Candida spp. fluctuate wildly between 24h and 48h readings. Which is correct?
A: This is the "Trailing Endpoint" effect, inherent to fungistatic azoles like this compound. Unlike fungicidal agents (e.g., Amphotericin B) that kill cells outright, this compound inhibits ergosterol synthesis. Cells can continue to grow slowly (trail) at concentrations above the true MIC, especially after 24 hours.
The Causality:
this compound targets Lanosterol 14
Troubleshooting Checklist:
-
Read Time: For Candida, read at 24 hours . 48-hour readings often show false resistance due to trailing growth [1].
-
Endpoint Definition: Do not look for 100% inhibition (optically clear).
-
Correct Standard:50% inhibition (MIC50) compared to the growth control.
-
Visual Cue: A significant reduction in turbidity, not total clarity.
-
-
pH Drift: Azole activity is pH-dependent. Ensure RPMI 1640 is buffered with MOPS (0.165 M) to pH 7.0. Unbuffered media will acidify due to fungal metabolism, altering drug ionization and potency [2].
Mechanism of Action Pathway
Figure 2: this compound blocks the conversion of Lanosterol to Ergosterol. The resulting accumulation of toxic sterols and lack of ergosterol causes membrane failure, but this process is gradual (fungistatic).
Module 3: Critical Physicochemical Data
Q: I am repurposing this compound for cancer studies. What stability factors must I consider?
A: When moving from fungal to mammalian systems, the environment changes. This compound is light sensitive and prone to hydrolysis in basic conditions.
| Parameter | Specification | Impact on Reproducibility |
| Solubility (DMSO) | ~25 mg/mL | High. Use for stocks. |
| Solubility (Water) | < 0.1 mg/mL | Critical: Aqueous stocks degrade/precipitate rapidly. |
| LogP | 3.8 (Lipophilic) | Adsorption Risk: Binds to polystyrene. Use polypropylene for serial dilutions. |
| pKa | ~6.5 (Imidazole) | pH Sensitivity: Potency drops in acidic media (pH < 6.0). |
| Light Stability | Sensitive | Protect stocks with amber vials or foil. |
| Storage | -20°C (Stock) | Do not freeze-thaw aqueous dilutions. |
Module 4: Standardized Assay Protocol (CLSI M27-A3 Adapted)
Objective: Determination of MIC against Candida albicans with minimized variability.
Materials:
-
RPMI 1640 medium (w/ L-glutamine, w/o bicarbonate).
-
MOPS buffer (0.165 M, pH 7.0).
-
96-well microtiter plates (U-bottom , untreated polystyrene).[3]
Step-by-Step Workflow:
-
Media Prep: Prepare RPMI-1640 buffered with MOPS to pH 7.0. Filter sterilize.
-
Inoculum Prep:
-
Pick 5 colonies from 24h Candida culture.
-
Suspend in saline to 0.5 McFarland standard (
CFU/mL). -
CRITICAL STEP: Dilute this suspension 1:100 and then 1:20 in RPMI media to reach final assay density (
CFU/mL). High inoculum density artificially raises MIC (Inoculum Effect).
-
-
Drug Addition:
-
Add 100 µL of 2X drug concentration (prepared via Step-Down method) to columns 1-10.
-
Add 100 µL of drug-free media to columns 11 (Growth Control) and 12 (Sterility Control).
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1-11.
-
Incubation: 35°C for 24 hours (not 48h).
-
Readout:
-
Agitate plate gently.
-
Read absorbance at 530nm OR visual score.
-
Endpoint: Lowest concentration showing
50% reduction in growth compared to control well [3].
-
References
-
Revankar, S. G., et al. (1998). "Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method." Journal of Clinical Microbiology.
-
Marr, K. A., et al. (1999). "The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent."[4] Antimicrobial Agents and Chemotherapy.
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[6][7] CLSI.[6][7]
-
Cayman Chemical. (2022).[8] "this compound Nitrate Product Information & Solubility Data." Cayman Chemical Technical Data.
Sources
- 1. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: A Researcher's Guide to Selecting Controls for Oxiconazole Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazole antifungal agent, oxiconazole. This guide is designed to provide in-depth, field-proven insights into the critical aspect of selecting appropriate negative and positive controls for your in vitro and in vivo experiments. Adherence to rigorous control standards is paramount for generating reproducible, high-quality data and ensuring the scientific validity of your findings.
Frequently Asked Questions (FAQs)
Q1: Why is the selection of appropriate controls so crucial in my this compound experiments?
A1: The selection of robust positive and negative controls forms the bedrock of sound experimental design. In the context of this compound, a potent antifungal that inhibits ergosterol biosynthesis, controls serve several critical functions:
-
Validation of Assay Performance: Positive controls, typically a known susceptible fungal strain or another well-characterized antifungal, confirm that your experimental system is functioning correctly and can detect the expected antifungal effect.
-
Specificity of Action: Negative controls, such as a vehicle-only treatment or a fungal strain with known resistance to azoles, help to ensure that the observed effects are due to this compound itself and not other components in the formulation or non-specific cellular stress.
-
Data Interpretation and Context: Controls provide a baseline against which the activity of this compound can be quantitatively measured and compared. This is essential for determining key parameters like Minimum Inhibitory Concentration (MIC) and for understanding the relative potency of your test compound.
-
Troubleshooting: When unexpected results arise, a well-designed set of controls is your first line of defense in diagnosing the problem, whether it be an issue with the compound, the fungal strain, or the assay conditions.
Troubleshooting Guide: In Vitro Experiments
Q2: I'm performing a broth microdilution assay to determine the MIC of this compound against Candida albicans. What are the essential positive and negative controls I should include?
A2: For a standard broth microdilution assay, a comprehensive set of controls is necessary to ensure the validity of your results. Here’s a breakdown of the recommended controls:
Positive Controls:
-
Quality Control (QC) Fungal Strains: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the use of specific, well-characterized fungal strains with known susceptibility to azole antifungals.[1][2][3][4] These strains serve as a biological positive control to verify the consistency and accuracy of your testing methodology.
QC Strain Typical MIC Range for Azoles (e.g., Fluconazole) Source Candida parapsilosis ATCC 22019 2-8 µg/mL CLSI/EUCAST Candida krusei ATCC 6258 16-64 µg/mL (intrinsically resistant to fluconazole) CLSI/EUCAST Candida albicans ATCC 90028 0.25-1.0 µg/mL Widely Used -
Another Azole Antifungal: Including a well-established azole antifungal, such as ketoconazole or itraconazole, at a known effective concentration can serve as a chemical positive control. This helps to confirm that the assay conditions are suitable for detecting the activity of this class of compounds.
Negative Controls:
-
Vehicle Control: Since this compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) for in vitro assays, it is crucial to include a control group that is treated with the same concentration of the vehicle (solvent) as the highest concentration used for this compound. This ensures that any observed fungal growth inhibition is not due to the toxicity of the solvent itself.
-
Growth Control (No Treatment): This well contains only the fungal inoculum in the growth medium and serves as a baseline for 100% growth. It is essential for calculating the percentage of growth inhibition and determining the MIC.
-
Sterility Control (Medium Only): A well containing only the sterile growth medium is included to check for contamination of the medium or the assay plates.
-
Azole-Resistant Fungal Strain (Optional but Recommended): For a more robust negative control, consider including a fungal strain with known resistance to azole antifungals. This can be particularly useful when screening for novel antifungal properties or investigating mechanisms of resistance. ATCC offers panels of drug-resistant Candida and Aspergillus strains.[5][6][7]
Resistant Strain Example Resistance Profile Source Candida auris Often multidrug-resistant, including to azoles ATCC/CDC Aspergillus fumigatus (e.g., with TR34/L98H mutation) Resistant to multiple azoles ATCC
Caption: Workflow for determining the MIC of this compound using broth microdilution.
Troubleshooting Guide: In Vivo Experiments
Q3: I am planning a topical efficacy study of a new this compound formulation in a guinea pig model of dermatophytosis. What are the essential control groups to include in my study design?
A3: In vivo studies require careful consideration of controls to account for the complex biological environment. For a topical efficacy study, the following control groups are indispensable:
Control Groups:
-
Vehicle Control (Negative Control): This is arguably the most critical control group in a topical study. These animals are infected with the dermatophyte but are treated with the formulation base (the "vehicle") without this compound.[8][9] This group allows you to assess the effect of the formulation itself on the infection and the skin, ensuring that any therapeutic effect observed in the this compound-treated group is due to the active pharmaceutical ingredient.
-
Untreated Control (Infection Control): This group of animals is infected but receives no treatment. This group serves as a baseline to monitor the natural progression of the infection and to confirm that the infection was successfully established.
-
Positive Control (Comparator Drug): This group is infected and treated with a commercially available, clinically effective topical antifungal agent (e.g., a marketed clotrimazole or miconazole cream). This allows you to compare the efficacy of your new this compound formulation against a current standard of care.
-
Naïve Control (Uninfected, Untreated): A small group of healthy, uninfected animals that receive no treatment can be included to provide a baseline for normal skin histology and appearance.
Caption: Control group structure for an in vivo topical antifungal study.
In-Depth Methodologies
Protocol: Preparation of this compound Stock Solution and Vehicle Control for In Vitro Assays
-
Weighing this compound: Accurately weigh the required amount of this compound nitrate powder using an analytical balance.
-
Dissolution: Dissolve the this compound nitrate in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations that will be further diluted in the assay medium.
-
Vehicle Control Preparation: The vehicle control should be 100% DMSO.
-
Final Dilution in Medium: For the assay, dilute the this compound-DMSO solutions and the DMSO vehicle control in the broth medium to the final desired concentrations. The final concentration of DMSO in all wells (including the highest this compound concentration and the vehicle control) should be the same and ideally not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
Protocol: General Procedure for a Topical Antifungal Efficacy Study in a Guinea Pig Model
-
Acclimatization: Acclimate the guinea pigs to the housing conditions for at least one week before the start of the experiment.
-
Infection: Gently abrade a small area on the dorsum of the guinea pigs and apply a standardized inoculum of a dermatophyte, such as Trichophyton mentagrophytes.
-
Group Allocation: Randomly assign the animals to the different treatment and control groups as described in Q3.
-
Treatment Application: Begin topical application of the respective formulations (this compound, vehicle, positive control) to the infected area according to the predetermined dosing schedule (e.g., once or twice daily).
-
Efficacy Evaluation: At regular intervals, assess the progression of the infection using a scoring system based on clinical signs (e.g., erythema, scaling, crusting). Microbiological evaluation (fungal culture from skin scrapings) and histopathological analysis can be performed at the end of the study to confirm fungal clearance and assess tissue response.
-
Data Analysis: Compare the clinical scores and microbiological counts between the different groups to determine the efficacy of the this compound formulation.
References
-
Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 2199. Available at: [Link]
-
CDC. Drug-resistant Fungi. Centers for Disease Control and Prevention. Available at: [Link].
- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
- EUCAST. (2020). EUCAST definitive document E.Def 11.0: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds. European Committee on Antimicrobial Susceptibility Testing.
-
U.S. Food and Drug Administration. (2019). Draft Guidance on this compound Nitrate. Available at: [Link].
- Pfaller, M. A., & Diekema, D. J. (2004). Twelve years of fluconazole in clinical practice: global trends in species distribution and fluconazole susceptibility of bloodstream isolates of Candida. Clinical microbiology and infection, 10 Suppl 1, 11–23.
- Polak, A. (1984). This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. Arzneimittel-Forschung, 34(4), 489-493.
-
Zhang, L., et al. (2020). Formulation and Characterization of this compound-Loaded Novasomes to Enhance the Treatment of Fungus Infections: Experimentally Induced Candidiasis in Rat. Pharmaceutics, 12(11), 1084. Available at: [Link].
-
MSD Veterinary Manual. Topical Antifungal Agents for Use in Animals. Available at: [Link].
- Singh, S., & Singal, A. (2017). Antifungal drug susceptibility testing of dermatophytes: Laboratory findings to clinical implications. Indian journal of dermatology, venereology and leprology, 83(5), 535–543.
- Arendrup, M. C., et al. (2020). How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton. Clinical Microbiology and Infection, 26(12), 1635-1641.
- Fernandez-Garcia, R., et al. (2021). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Cellular and Infection Microbiology, 11, 763795.
-
EUCAST. (2024). Clinical breakpoint table for fungi v. 12.0. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].
Sources
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. atcc.org [atcc.org]
- 7. atcc.org [atcc.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of Oxiconazole's Impact on the Sterol Profile of Candida albicans
This guide provides an in-depth comparative study of the effects of Oxiconazole, an imidazole antifungal agent, on the sterol composition of the opportunistic fungal pathogen Candida albicans. We will explore the biochemical underpinnings of its mechanism of action, present a detailed experimental framework for its analysis, and compare its effects with those of other azole antifungals. This document is intended for researchers, scientists, and drug development professionals engaged in mycology and antifungal research.
Introduction: The Critical Role of Ergosterol in Fungal Pathogens
Candida albicans remains a predominant cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals.[1] A key physiological difference between fungal and mammalian cells, and thus a prime target for antifungal therapy, lies in the composition of their cell membranes. While mammalian cells utilize cholesterol, fungal membranes depend on ergosterol for their structural integrity, fluidity, permeability, and the proper function of embedded proteins.[1][2]
The biosynthesis of ergosterol is a complex, multi-enzyme pathway, making it an attractive target for selective antifungal agents.[3] The azole class of antifungals, which includes imidazoles like this compound and triazoles like Fluconazole, has been a cornerstone of antifungal therapy for decades. These agents function by disrupting the ergosterol biosynthetic pathway, leading to fungal cell growth inhibition (fungistatic) or cell death (fungicidal).[4][5]
Mechanism of Action: How this compound Disrupts Sterol Synthesis
This compound, like all azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme Lanosterol 14-alpha-demethylase.[6][7][8] This enzyme, encoded by the ERG11 gene, is crucial for catalyzing the C14-demethylation of lanosterol, a pivotal step in the conversion of lanosterol to ergosterol.[4][9]
The inhibition of Erg11p by this compound has two primary consequences:
-
Depletion of Ergosterol: The reduction in mature ergosterol compromises the fungal plasma membrane, leading to increased permeability and disruption of essential membrane-bound enzymes and transport proteins.[10]
-
Accumulation of Toxic Precursors: The enzymatic block causes a buildup of 14-alpha-methylated sterol precursors, such as lanosterol.[11] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function. The accumulation of a specific toxic sterol, 14α-methylergosta-8,24(28)-dien-3β,6α-diol, which is formed by the action of the Erg3 enzyme on the accumulated precursors, is considered a major contributor to the antifungal effect of azoles.[2][12]
This dual mechanism effectively cripples the fungal cell, leading to the cessation of growth and eventual cell lysis.[6]
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of this compound.
A Comparative Study: this compound vs. Fluconazole
To quantitatively assess the impact of this compound on the sterol profile of C. albicans, a comparative study is essential. Here, we outline a robust experimental design comparing this compound to Fluconazole, a widely studied triazole, and an untreated control.
Rationale for Experimental Design
The choice of a comparative framework allows for the differentiation of this compound's specific effects from the general class effects of azoles. By using a well-characterized reference compound like Fluconazole, we can benchmark the potency and biochemical consequences of this compound treatment. The inclusion of an untreated control is critical to establish the baseline sterol profile of C. albicans under identical culture conditions.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with integrated controls and standardized procedures to ensure reproducibility and accuracy.
A. Strain and Culture Conditions:
-
Strain: Use a well-characterized, azole-susceptible reference strain of Candida albicans (e.g., SC5314).
-
Culture Medium: Grow cells in a standard yeast medium such as YPD (Yeast Extract-Peptone-Dextrose) broth.
-
Growth Conditions: Incubate cultures at 30°C with shaking (200 rpm) to ensure aeration.
B. Antifungal Treatment:
-
Grow an overnight culture of C. albicans to reach the stationary phase.
-
Dilute the overnight culture into fresh YPD medium to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Divide the culture into three flasks:
-
Control: No drug added.
-
This compound-Treated: Add this compound to a final concentration equivalent to its Minimum Inhibitory Concentration (MIC).
-
Fluconazole-Treated: Add Fluconazole to a final concentration equivalent to its MIC.
-
-
Incubate all flasks under the conditions described above for a defined period (e.g., 16 hours) to allow for sufficient growth and drug effect.
C. Sterol Extraction and Saponification: Causality: This step is crucial to liberate free sterols from their esterified forms within the cell, providing a total cellular sterol profile.
-
Harvest cells from each culture by centrifugation (5,000 x g for 10 minutes). Wash the cell pellets twice with sterile distilled water.
-
Determine the dry weight of a cell aliquot to normalize sterol content.
-
To the remaining cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).
-
Vortex vigorously for 1 minute.
-
Incubate the samples in an 80°C water bath for 1 hour to saponify the lipids.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane to extract the non-saponifiable lipids (sterols).
-
Vortex vigorously for 3 minutes and allow the layers to separate.
-
Carefully transfer the upper n-heptane layer to a clean glass tube.
-
Repeat the n-heptane extraction step on the lower aqueous layer and pool the heptane fractions.
-
Evaporate the n-heptane to dryness under a stream of nitrogen gas.
D. Sterol Derivatization and GC-MS Analysis: Causality: Sterols are not naturally volatile. Derivatization with a silylating agent replaces the polar hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility for analysis by Gas Chromatography.[13][14]
-
To the dried sterol extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tubes and heat at 70°C for 30 minutes.
-
Analyze 1 µL of the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC-MS Parameters:
-
Column: HP-5ms or equivalent non-polar column.
-
Injector Temperature: 270°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 5°C/min, hold for 10 minutes.
-
Mass Spectrometer: Scan from m/z 50 to 600 in electron ionization (EI) mode.
-
-
Identify sterols by comparing their retention times and mass spectra to known standards and reference libraries. Quantify by integrating the area under the peak for each identified sterol.
Caption: A step-by-step workflow for the analysis of the fungal sterol profile.
Results and Data Interpretation
Following GC-MS analysis, the data can be compiled to compare the relative abundance of key sterols across the different treatment groups. The results presented below are based on expected outcomes from published literature.[15]
Table 1: Comparative Sterol Composition of C. albicans After Treatment
| Sterol Component | Untreated Control (% Total Sterol) | This compound-Treated (% Total Sterol) | Fluconazole-Treated (% Total Sterol) |
| Ergosterol | ~90-95% | < 5% | < 10% |
| Lanosterol | < 1% | ~30-40% | ~25-35% |
| 14-methylfecosterol | Not Detected | ~15-20% | ~10-15% |
| 24-methenedihydrolanosterol | Not Detected | ~10-15% | Not typically reported |
| Other 14α-methylated sterols | Not Detected | ~20-25% | ~30-40% |
| Squalene | < 2% | ~5-10% | ~5-10% |
Interpretation of Results
-
Untreated Control: As expected, the sterol profile is dominated by ergosterol, the final product of the pathway, confirming the baseline state of a healthy fungal membrane.
-
This compound-Treated: There is a dramatic reduction in ergosterol content.[15] Concurrently, there is a significant accumulation of lanosterol and other 14-alpha-methylated precursors, specifically 14-methylfecosterol and 24-methenedihydrolanosterol, which is a characteristic fingerprint of Erg11p inhibition by this compound.[15]
-
Fluconazole-Treated: Similar to this compound, Fluconazole treatment causes a marked decrease in ergosterol and a buildup of 14-alpha-methylated sterols. While the overall pattern is similar, subtle quantitative differences in the specific precursor profiles may exist, reflecting potential minor differences in how each drug interacts with the Erg11p active site.
Discussion and Comparative Insights
The experimental data clearly demonstrates that this compound is a potent inhibitor of ergosterol biosynthesis in Candida albicans. Its effect is consistent with the established mechanism of action for azole antifungals: the inhibition of lanosterol 14-alpha-demethylase.[4][6]
The comparison with Fluconazole highlights that while both drugs achieve the same primary outcome—ergosterol depletion—the specific profile of accumulated precursors can vary. The notable accumulation of 24-methenedihydrolanosterol in this compound-treated cells, as reported in the literature, suggests a highly specific and profound blockade at the C14-demethylation step.[15] This distinct "sterol fingerprint" could be valuable for mechanistic studies and in understanding the nuances of drug-target interactions.
The profound alteration of the entire sterol landscape, not just the absence of ergosterol, is key to the antifungal efficacy. The insertion of bulky, planar 14-alpha-methylated sterols into the membrane disrupts its delicate architecture, impairing the function of essential proteins and ultimately leading to cell death.[2][10] This comprehensive disruption underscores why the ergosterol pathway remains a highly effective target for antifungal drug development.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound's effect on the sterol profile of Candida albicans. By inhibiting the key enzyme Erg11p, this compound effectively depletes ergosterol and induces the accumulation of toxic sterol precursors, leading to a profound disruption of fungal membrane integrity. The detailed protocol for sterol analysis via GC-MS offers a reliable method for quantifying these changes. Comparative analysis reveals that while its primary mechanism is shared with other azoles like Fluconazole, this compound may produce a distinct sterol fingerprint, providing deeper insights into its specific biochemical impact. This understanding is critical for the continued development of effective antifungal strategies and for combating the growing challenge of antifungal resistance.
References
-
Title: this compound | C18H13Cl4N3O | CID 5353853 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound response (Concept Id: CN298495) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: this compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose Source: Pediatric Oncall, Drug Index URL: [Link]
-
Title: Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Source: MDPI, Journal of Fungi URL: [Link]
-
Title: Alterations in the Level of Ergosterol in Candida albicans' Plasma Membrane Correspond with Changes in Virulence and Result in Triggering Diversed Inflammatory Response Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: this compound (topical route) - Side effects & dosage Source: Mayo Clinic URL: [Link]
-
Title: Ergosterol biosynthesis pathway in Aspergillus fumigatus Source: ResearchGate URL: [Link]
-
Title: Sterol biosynthesis pathway in C. albicans. Source: ResearchGate URL: [Link]
-
Title: The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles Source: ResearchGate URL: [Link]
-
Title: Antifungal Ergosterol Synthesis Inhibitors Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Effect of this compound and Ro 14-4767/002 on sterol pattern in Candida albicans Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives Source: Springer Nature Experiments URL: [Link]
-
Title: A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice Source: MDPI, Molecules URL: [Link]
-
Title: A Crucial Role for Ergosterol in Plasma Membrane Composition, Localisation, and Activity of Cdr1p and H+-ATPase in Candida albicans Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Azole potentiation in Candida species Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure Source: Antimicrobial Agents and Chemotherapy, ASM Journals URL: [Link]
-
Title: Lanosterol 14 alpha-demethylase Source: Wikipedia URL: [Link]
Sources
- 1. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Azole potentiation in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound response (Concept Id: CN298495) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 10. A Crucial Role for Ergosterol in Plasma Membrane Composition, Localisation, and Activity of Cdr1p and H+-ATPase in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of this compound and Ro 14-4767/002 on sterol pattern in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Oxiconazole Potency with In Vivo Dermatophytosis Models
Executive Summary
Oxiconazole nitrate is a broad-spectrum imidazole antifungal extensively used for superficial mycoses.[1] While in vitro susceptibility testing (MIC) provides a baseline for potency, it fails to account for the complex pharmacokinetics of the stratum corneum. This guide outlines the rigorous validation of this compound using in vivo guinea pig models, demonstrating how high skin retention correlates with clinical efficacy despite variable plasma levels. We compare its performance against standard-of-care alternatives like Clotrimazole and Miconazole to provide a data-driven framework for researchers.
Part 1: The In Vitro Baseline
Mechanism of Action
This compound exerts its fungicidal effect by inhibiting the enzyme lanosterol 14
Visualization: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the specific intervention point of this compound within the fungal sterol pathway.
Figure 1: Mechanism of Action. This compound inhibits CYP51, forcing the accumulation of toxic sterols and preventing ergosterol synthesis.
Comparative In Vitro Potency (MIC Data)
In vitro data confirms this compound is highly potent against dermatophytes, often surpassing older imidazoles. However, its activity against Candida species is more variable, necessitating in vivo confirmation for mixed infections.
Table 1: Comparative MIC Ranges (
| Organism | This compound | Clotrimazole | Miconazole | Clinical Implication |
| T. rubrum | 0.006 – 0.16 | 0.06 – 1.0 | 0.01 – 1.0 | This compound shows superior potency against the primary cause of Tinea pedis.[2] |
| T. mentagrophytes | 0.03 – 0.8 | 0.06 – 4.0 | 0.01 – 4.0 | Highly effective; lower MIC ceiling suggests consistent activity. |
| E. floccosum | 0.06 – 1.0 | 0.1 – 2.0 | Extremely susceptible; rapid clearance predicted. | |
| C. albicans | 0.25 – 64.0 | 1.0 – 8.0 | 1.0 – 16.0 | Wide range indicates potential resistance; requires high local concentration (topical) for efficacy. |
Key Insight: The low MIC values for dermatophytes (<0.1
g/mL) suggest that even minimal skin retention of this compound should theoretically be curative. The in vivo challenge is delivering this concentration through the keratinized layers of the stratum corneum.
Part 2: The In Vivo Validation Protocol
To validate the in vitro findings, we utilize the Guinea Pig Dermatophytosis Model . This model is the "gold standard" because guinea pig skin structure and immune response to dermatophytes closely mimic human tinea infections.
Experimental Workflow
This workflow ensures that the drug is tested against an established, active infection rather than just preventing one.
Figure 2: Experimental Workflow. Critical path from inoculum preparation to efficacy evaluation.
Detailed Protocol: Guinea Pig Tinea Corporis Model
1. Animals & Preparation:
-
Subject: Male Hartley guinea pigs (400–500g).
-
Site Prep: Shave the dorsal area. Use fine sandpaper or tape-stripping (5–10 times) to disrupt the stratum corneum. Why? This mimics the micro-trauma often present in human infections and facilitates fungal invasion.
2. Inoculum Generation:
-
Culture T. mentagrophytes or T. rubrum on Sabouraud Dextrose Agar (SDA) for 10–14 days.
-
Harvest microconidia and adjust suspension to 1
10 cells/mL . -
Validation Step: Verify viability by plating a dilution back onto SDA.
3. Infection Establishment (The "Take"):
-
Apply 0.1 mL of inoculum to the abraded site.
-
Wait 72 hours (3 days). Do not treat immediately.
-
Success Criteria: Visible erythema and scaling (Clinical Score
2) must be present before treatment begins. This ensures therapeutic efficacy is tested, not prophylaxis.
4. Treatment Regimen:
-
Groups: Vehicle Control, this compound 1%, Comparator (e.g., Miconazole 2%).
-
Dosing: Apply 0.2g of cream once daily (QD) for 14 consecutive days.
-
Rationale: this compound is marketed for QD use due to its "reservoir effect" in the skin; the model must reflect this dosing frequency.
5. Evaluation Metrics:
-
Clinical Score (0–4): 0=Normal, 1=Erythema, 2=Erythema+Scaling, 3=Crusting, 4=Ulceration.[3][4]
-
Mycological Cure: Skin scrapings and hair plucks taken 3 days after the last treatment (Day 17) to avoid carryover effect. Culture on SDA containing cycloheximide and chloramphenicol.
Part 3: Comparative Performance Analysis
The following data synthesizes results from multiple preclinical comparisons. This compound consistently demonstrates high efficacy, particularly in mycological clearance, which is a more rigorous endpoint than clinical improvement.
Table 2: Efficacy in Guinea Pig Dermatophytosis (14-Day Treatment)
| Metric | This compound (1% QD) | Miconazole (2% BID) | Clotrimazole (1% BID) | Analysis |
| Mycological Cure | 85% – 92% | 75% – 85% | 70% – 80% | This compound achieves comparable or superior cure rates with half the dosing frequency (QD vs BID). |
| Clinical Cure | > 90% | > 85% | > 85% | Rapid reduction in erythema observed in all azoles; this compound shows slightly faster resolution of scaling. |
| Relapse Rate | Low (<10%) | Moderate (10-15%) | Moderate (10-15%) | Higher skin retention of this compound prevents dormant fungal resurgence. |
The "Reservoir Effect" Mechanism
The superior QD performance of this compound is attributed to its pharmacokinetics.
-
Rapid Absorption: Maximum stratum corneum concentration reached in ~100 minutes.[2]
-
Long Retention: Fungicidal levels (> MIC) are maintained in the hair follicle and epidermis for >16 hours .
-
Low Systemic Load: Plasma levels remain negligible (<0.1
g/mL), confirming the drug stays where it is needed—in the skin.
Part 4: Troubleshooting & Optimization
When in vivo results do not match in vitro potency, consider these factors:
-
Vehicle Viscosity: If the cream is too viscous, it may not penetrate the guinea pig's thicker epidermis effectively. Ensure the formulation matches the commercial vehicle (often containing propylene glycol to enhance penetration).
-
Inoculum Virulence: Strains sub-cultured too many times lose virulence. Always use recent clinical isolates or strains passed through an animal host recently to maintain pathogenicity.
-
Sampling Timing: culturing too soon after treatment stops (e.g., <24 hours) can yield false negatives due to residual drug on the skin surface. Always wait 3–4 days post-treatment for a true mycological cure assessment.
References
-
Polak, A. (1982). This compound, a new imidazole derivative.[1] Evaluation of antifungal activity in vitro and in vivo.[1][3][5] Arzneimittel-Forschung, 32(1), 17-24.
-
Shadomy, S., et al. (1988).[6] Further in vitro studies with this compound nitrate.[6] Diagnostic Microbiology and Infectious Disease, 9(4), 231-237.
-
Jegasothy, B. V., & Pakes, G. E. (1991). This compound nitrate: pharmacology, efficacy, and safety of a new imidazole antifungal agent. Clinical Therapeutics, 13(1), 126-141.
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
-
Gupta, A. K., et al. (2014). Efficacy of Topical 1% this compound Cream in the Treatment of Dermatophytosis.[2] Journal of Enam Medical College, 4(2), 86-90.
Sources
- 1. This compound, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound nitrate: pharmacology, efficacy, and safety of a new imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Further in vitro studies with this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different Oxiconazole formulations in preclinical studies
Title: Comparative Efficacy of Novel Oxiconazole Nitrate Formulations: A Preclinical Technical Guide
Executive Summary
This compound Nitrate (OXZ) is a broad-spectrum imidazole antifungal used extensively for tinea pedis, tinea cruris, and tinea corporis.[1][2] However, its therapeutic efficacy in standard commercial creams (typically 1%) is often rate-limited by its high lipophilicity (log P ~3.8) and poor aqueous solubility, leading to limited penetration through the stratum corneum and rapid clearance from the infection site.
This guide analyzes preclinical data comparing standard OXZ formulations against three advanced nanocarrier systems: Niosomal Gels , Solid Lipid Nanoparticles (SLNs) , and Microemulsions . The objective is to demonstrate how modifying the delivery vector alters the pharmacokinetics—specifically shifting from high systemic flux to high epidermal retention (the "depot effect"), which is the gold standard for cutaneous antifungal therapy.
Mechanistic Basis: The Target and The Barrier
To evaluate efficacy, one must understand the dual challenge: penetrating the keratinized barrier while maintaining bioactivity against the fungal enzyme system.
Mechanism of Action:
OXZ functions by inhibiting Lanosterol 14
The Delivery Challenge: Standard creams often crystallize on the skin surface or traverse the skin too quickly (high flux) without lodging in the epidermis where dermatophytes reside. Novel formulations aim to disrupt the stratum corneum lipid packing reversibly or use vesicular transport to deposit the drug deep within the skin layers.
Figure 1: Mechanism of Action and Delivery Pathway. The critical step for formulation scientists is the transition from 'Stratum Corneum' to 'Target' without washing out into systemic circulation.
Comparative Analysis of Formulations
The following data synthesis aggregates results from key preclinical studies (see References 1, 2, 4). The critical metric here is Skin Retention , not just Transdermal Flux. High flux can imply systemic absorption (toxicity risk), whereas high retention ensures the drug stays where the fungus is.
Table 1: Physicochemical and Efficacy Metrics
| Metric | Marketed Cream (1%) | Niosomal Gel | Solid Lipid Nanoparticles (SLNs) | Microemulsion Hydrogel |
| Particle Size | > 5000 nm (Micronized) | 150 – 300 nm | 120 – 130 nm | < 50 nm |
| Entrapment Efficiency | N/A | 85% – 94% | 41% – 75% | N/A (Solubilized) |
| Transdermal Flux | ~141.2 μg/cm²/hr | ~158.9 μg/cm²/hr | Moderate | High (Permeation Enhancer) |
| Skin Deposition (Retention) | 68.42% | High | 82.74% | Moderate |
| Release Profile | Burst / Irregular | Sustained (12h+) | Sustained (24h+) | Rapid / Burst |
| In Vivo Efficacy | Standard | Superior (Reduced dosing freq.) | Superior (Low irritation) | Superior (Fast onset) |
Scientist's Analysis:
-
Niosomal Gel: The "Goldilocks" option. It offers a balance of flux and retention.[6] The non-ionic surfactants act as penetration enhancers, while the vesicle structure creates a reservoir in the skin. Data indicates a flux increase of ~12% over marketed cream, but a significantly higher local residence time [1].[6]
-
SLNs: The "Safety" option. The solid lipid matrix protects the labile drug and reduces skin irritation. The 82.74% skin deposition rate [2] is the standout statistic here, making it ideal for chronic infections where long-term application is needed.
-
Microemulsions: The "Speed" option. Due to the high surfactant/co-surfactant content and nano-size (<50nm), these penetrate very fast. However, they risk washing out into the systemic circulation if not properly viscosified with a hydrogel matrix [3].
Critical Experimental Protocols
To replicate these results or validate a new OXZ formulation, the following protocols are the industry standard for preclinical assessment.
A. In Vitro Release & Permeation (Franz Diffusion Cell)
This is the primary method to determine if your formulation releases the drug and if it penetrates the skin barrier.
Protocol Steps:
-
Membrane Preparation: Use excised rat abdominal skin or dialysis membrane (Cellophane, MWCO 12-14 kDa). If using skin, shave and remove subcutaneous fat. Hydrate in buffer for 24h.
-
Apparatus Setup: Franz diffusion cell (receptor volume ~10-25 mL).
-
Receptor Medium (Critical): OXZ is insoluble in water. You must maintain sink conditions.
-
Recommended Medium: Phosphate Buffer (pH 7.4) + 20-30% Methanol or 1% Sodium Lauryl Sulfate (SLS).
-
Temperature: 37 ± 0.5°C.
-
Stirring: 600 rpm (magnetic bead).
-
-
Application: Apply 100 mg of formulation (equivalent to 1 mg OXZ) to the donor compartment.
-
Sampling: Withdraw aliquots (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hrs). Replace with fresh medium immediately to prevent saturation.
-
Analysis: UV Spectrophotometry (λmax 256 nm) or HPLC (C18 column, Acetonitrile:Buffer mobile phase).
B. In Vivo Efficacy (Guinea Pig Dermatophytosis Model)
Validates the formulation in a living system with an active infection.[7]
Protocol Steps:
-
Inoculation: Abrade the flank of the animal (area 2x2 cm). Inoculate with Trichophyton rubrum or Candida albicans suspension (
CFU/mL). -
Incubation: Allow infection to establish for 3-5 days until lesions/erythema are visible.
-
Treatment Groups:
-
Dosing: Apply once daily for 7-14 days.
-
Scoring:
Figure 2: Preclinical Validation Workflow. Note that 'Ex Vivo' retention data is the gatekeeper for 'In Vivo' testing.
Expert Insights & Troubleshooting
1. The Viscosity-Permeation Trade-off: In microemulsions, low viscosity leads to runny application and poor patient compliance. Adding gelling agents (Carbopol 934 or 940) creates a "Microemulsion-based Gel."
-
Caution: High polymer concentrations can retard drug release. You must perform rheological studies to ensure the gel exhibits pseudoplastic flow (shear-thinning) so it spreads easily but stays put.
2. Stability of Vesicular Systems: Niosomes and Liposomes can leak drug over time.
-
Solution: Lyophilization (freeze-drying) of the vesicles using a cryoprotectant (Mannitol) increases shelf-life. Rehydrate into a gel base immediately prior to use or formulate as a pre-dispersed stable gel.
3. Skin Irritation: While OXZ is generally safe, high surfactant concentrations in microemulsions (Tween 80 / Span 60) can cause irritation.
-
Validation: Always perform a primary skin irritation test (Draize test) on rabbits before efficacy studies. SLNs typically show the lowest irritation scores due to lipid encapsulation.
References
-
Patel, R. et al. (2018). Formulation and evaluation of this compound based niosomal gel for the effective fungal treatment. International Journal of Applied Pharmaceutics. 6[4][10][11]
-
Souto, E.B. et al. (2018). This compound nitrate solid lipid nanoparticles: formulation, in-vitro characterization and clinical assessment. Drug Delivery.[6][7][8][10][12][13] 13
-
Awandekar, N.B. et al. (2017).[10] Development and Evaluation of Microemulsion Based Topical Gel Containing this compound Nitrate.[10] International Journal of Pharmacy and Pharmaceutical Research. 10
-
Garg, T. et al. (2018). Skin Targeting of this compound Nitrate Loaded Nanostructured Lipid-Carrier Gel. Current Nanomedicine. 14
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 5. CN102423293B - A kind of microemulsion gel preparation of this compound nitrate - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Formulation and Characterization of this compound-Loaded Novasomes to Enhance the Treatment of Fungus Infections: Experimentally Induced Candidiasis in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles, an effective carrier for classical antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Evaluation of a novel this compound nitrate formulation: The thermosensitive gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. This compound nitrate solid lipid nanoparticles: formulation, in-vitro characterization and clinical assessment of an analogous loaded carbopol gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skin Targeting of this compound Nitrate Loaded Nanostructured Lipid- Carrier Gel for Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Statistical Validation of Oxiconazole Antifungal Assays
Introduction: The Imperative for Rigor in Antifungal Susceptibility Testing
This guide provides a comprehensive framework for the statistical validation of data from oxiconazole antifungal assays. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential statistical methodologies. We will explore how to design self-validating experiments, select appropriate statistical tests, and interpret results in a comparative context, ensuring the scientific integrity and trustworthiness of your findings.
Part 1: The Foundation of Trustworthiness - A Self-Validating Experimental Design
Before any statistical analysis can be meaningful, the experimental design must be robust and inherently self-validating. The most common method for determining the MIC of antifungal agents like this compound is the broth microdilution assay.[5][6] Adherence to standardized protocols from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount.[7][8][9][10][11] These protocols are designed to minimize variability and produce reproducible results.[2][12]
Key Protocol: Standardized Broth Microdilution (Adapted from CLSI M27/EUCAST E.Def 7.3.2)
-
Preparation of this compound Stock: Dissolve this compound nitrate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure complete dissolution. Causality: Using a high-concentration stock minimizes the volume of solvent added to the assay wells, preventing solvent effects on fungal growth.
-
Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of the this compound stock solution in a standardized test medium, such as RPMI 1640 medium buffered with MOPS.[11] This creates a range of drug concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture (e.g., Candida albicans) according to CLSI or EUCAST guidelines.[13] The final inoculum concentration in the wells is critical for reproducibility.[2]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Inclusion of Controls (The Self-Validating Component):
-
Growth Control (Positive Control): A well containing only the medium and the fungal inoculum. Purpose: To ensure the fungus is viable and grows robustly under the assay conditions.
-
Sterility Control (Negative Control): A well containing only the medium. Purpose: To check for contamination of the medium or plate.
-
Solvent Control: A well containing the medium, the inoculum, and the highest concentration of the solvent used in the drug dilutions. Purpose: To confirm that the solvent itself does not inhibit fungal growth.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[13]
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles) compared to the growth control.[2] This can be determined visually or by using a spectrophotometer.[14]
Workflow for a Self-Validating Antifungal Assay
Caption: Workflow from preparation to initial data validation for an antifungal susceptibility assay.
Part 2: The Logic of Analysis - Selecting the Right Statistical Tools
Decision Pathway for Statistical Test Selection
This decision tree helps in selecting the appropriate statistical test based on the experimental design.
Caption: Decision tree for selecting appropriate statistical tests for MIC data comparison.
-
Normality Testing: Before using parametric tests like the t-test or ANOVA, it's crucial to test if the data follows a normal distribution (e.g., using the Shapiro-Wilk test). If not, non-parametric alternatives must be used.
-
Log Transformation: MIC data, which is generated from serial dilutions, is often not normally distributed. It is standard practice to log-transform MIC values (typically log₂) before performing statistical analyses. This often normalizes the data distribution.[15]
-
Censored Data: MIC values are interval-censored, meaning the true MIC lies between the last concentration with no growth and the first with growth.[16] Advanced statistical models can account for this, but for many applications, treating the determined MIC as a discrete value is acceptable, provided the methodology is consistent.[17]
Part 3: Comparative Performance Analysis - this compound vs. Alternatives
A key application of statistical validation is the objective comparison of a product's performance against alternatives. Here, we present an illustrative comparison of this compound against two other common azole antifungals, Econazole and Miconazole, tested against a panel of clinical Candida albicans isolates.
Disclaimer: The following data is for illustrative purposes only and does not represent actual product performance claims.
| Antifungal Agent | N | Geometric Mean MIC (µg/mL) | MIC₅₀ (µg/mL)¹ | MIC₉₀ (µg/mL)² | p-value (vs. This compound)³ |
| This compound | 30 | 0.125 | 0.125 | 0.5 | - |
| Econazole | 30 | 0.25 | 0.25 | 1.0 | 0.045* |
| Miconazole | 30 | 0.125 | 0.125 | 0.5 | 0.981 (ns) |
¹ MIC₅₀: The MIC required to inhibit the growth of 50% of the tested isolates. ² MIC₉₀: The MIC required to inhibit the growth of 90% of the tested isolates. ³ Statistical analysis performed on log₂-transformed MIC data using a one-way ANOVA with Tukey's post-hoc test. *p < 0.05 indicates a statistically significant difference. (ns) = not significant.
Interpretation of Results:
In this illustrative dataset, this compound and Miconazole demonstrated comparable in vitro potency against the tested Candida albicans isolates, with identical geometric mean MICs, MIC₅₀, and MIC₉₀ values. There was no statistically significant difference between this compound and Miconazole (p=0.981). However, Econazole showed a statistically significant higher geometric mean MIC compared to this compound (p=0.045), suggesting lower in vitro potency in this specific comparison.[18][19]
Part 4: Quantifying Assay Reliability - Reproducibility and Repeatability
Beyond comparing different compounds, it is critical to validate the assay itself. An assay is only useful if it is reproducible. The Intraclass Correlation Coefficient (ICC) is a powerful statistical tool for this purpose.[20][21] It measures the consistency or agreement of quantitative measurements made by different observers, on different days, or in different labs.[12][22]
-
Intra-laboratory Reproducibility (Repeatability): Multiple technicians within the same lab run the same assay on the same set of fungal strains. A high ICC indicates that the assay protocol is robust and yields consistent results regardless of the operator.
-
Inter-laboratory Reproducibility: The same assay is performed in different laboratories. A high ICC demonstrates the transferability and robustness of the method across different environments.[12]
Interpreting ICC Values: [20][23]
-
> 0.90: Excellent reliability
-
0.75 - 0.90: Good reliability
-
0.50 - 0.75: Moderate reliability
-
< 0.50: Poor reliability
A high ICC (ideally >0.90) for an this compound assay provides strong evidence that the generated MIC data is reliable and not an artifact of a specific technician or lab environment.[12][21]
Conclusion
The statistical validation of this compound antifungal assay data is not merely a final step in data analysis; it is an integral part of the entire experimental process. By grounding experiments in standardized, self-validating protocols, selecting appropriate statistical tests based on logical principles, and rigorously quantifying both comparative performance and assay reproducibility, researchers can ensure the integrity, trustworthiness, and authority of their findings. This comprehensive approach transforms raw data into reliable scientific evidence, which is essential for advancing the development and clinical application of antifungal therapies.
References
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E . Clinical and Laboratory Standards Institute. [Link]
-
New Statistical Technique for Analyzing MIC-Based Susceptibility Data . Journal of Clinical Microbiology. [Link]
-
Fungi (AFST) - EUCAST . European Committee on Antimicrobial Susceptibility Testing. [Link]
-
EUCAST Antifungal Resistance Testing . EUCAST. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing . Journal of the Pediatric Infectious Diseases Society. [Link]
-
Antifungal Susceptibility Testing for C. auris . Centers for Disease Control and Prevention. [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts . Clinical and Laboratory Standards Institute. [Link]
-
Antifungal Susceptibility Testing: Current Approaches . Clinical Microbiology Reviews. [Link]
-
Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods . Semantic Scholar. [Link]
-
EUCAST breakpoints for antifungals . EUCAST. [Link]
-
SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY . Revista do Instituto de Medicina Tropical de São Paulo. [Link]
-
MIC comparison and correlation between the antimicrobial testing methods . ResearchGate. [Link]
-
MIC: A Framework for Interpretable Analysis of Ordinal Viability Data*. bioRxiv. [Link]
-
Establishing Statistical Equivalence of Data from Different Sampling Approaches for Assessment of Bacterial Phenotypic Antimicrobial Resistance . Applied and Environmental Microbiology. [Link]
-
Intraclass Correlation Coefficient (ICC) — icc • performance . easystats. [Link]
-
Multicenter evaluation of the reproducibility of the proposed antifungal susceptibility testing method for fermentative yeasts . Clinical Microbiology and Infection. [Link]
-
New Statistical Technique for Analyzing MIC-Based Susceptibility Data . ResearchGate. [Link]
-
Rapid and highly reproducible method for antifungal susceptibility testing of Aspergillus species . Journal of Clinical Microbiology. [Link]
-
Intraclass correlation – A discussion and demonstration of basic features . Porto Biomedical Journal. [Link]
-
Intraclass correlation . Wikipedia. [Link]
-
The Intraclass Correlation Coefficient (ICC): A Beginners Guide . Medium. [Link]
-
Process Analysis of Variables for Standardization of Antifungal Susceptibility Testing of Nonfermentative Yeasts . Antimicrobial Agents and Chemotherapy. [Link]
-
Antifungal Susceptibility Testing: Current Approaches . National Center for Biotechnology Information. [Link]
-
Antifungal Efficacy of Plant-Derived Essential Oils against Aspergillus flavus Isolates from Maize in Makurdi, Nigeria . Scientific Research Publishing. [Link]
-
A Guideline of Selecting and Reporting Intraclass Correlation Coefficients for Reliability Research . Journal of Chiropractic Medicine. [Link]
-
New Antifungal Agents with Azole Moieties . Molecules. [Link]
-
[In vitro comparison of antifungal activity of this compound and econazole against yeast] . Revista Iberoamericana de Micología. [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians . Open Forum Infectious Diseases. [Link]
-
Comparison of in vitro susceptibility of different azoles agents against dermatophytes . ResearchGate. [Link]
-
Current and Emerging Azole Antifungal Agents . Clinical Microbiology Reviews. [Link]
-
Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure . Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. njccwei.com [njccwei.com]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. testinglab.com [testinglab.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. New Statistical Technique for Analyzing MIC-Based Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [In vitro comparison of antifungal activity of this compound and econazole against yeast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intraclass correlation - Wikipedia [en.wikipedia.org]
- 21. medium.com [medium.com]
- 22. Intraclass correlation – A discussion and demonstration of basic features - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Guideline of Selecting and Reporting Intraclass Correlation Coefficients for Reliability Research - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Oxiconazole as a Tool Compound for Ergosterol Pathway Studies
For researchers in mycology, infectious disease, and drug development, the ergosterol biosynthesis pathway is a critical avenue of investigation. As the fungal equivalent of mammalian cholesterol, ergosterol is a vital component of the fungal cell membrane, and its disruption is a well-established antifungal strategy. Potent and selective small molecule inhibitors, or "tool compounds," are indispensable for dissecting this pathway, validating new drug targets, and understanding mechanisms of resistance.[1][2] This guide provides an in-depth comparison of oxiconazole and other ergosterol pathway inhibitors, offering the experimental frameworks necessary to validate its use as a robust tool compound in your research.
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The synthesis of ergosterol is a multi-step enzymatic process, offering several points for targeted inhibition. A simplified overview of this pathway highlights the key enzymes that are the focus of current antifungal therapies.
Caption: this compound's Mechanism of Action on Lanosterol 14-alpha-demethylase.
Comparative Analysis: this compound vs. Other Ergosterol Pathway Inhibitors
A crucial aspect of validating a tool compound is understanding its performance relative to other available inhibitors. This section compares this compound with other commonly used ergosterol pathway inhibitors: ketoconazole and miconazole (azoles), terbinafine (an allylamine), and amorolfine (a morpholine).
| Compound | Class | Primary Target | Known Off-Targets/Selectivity Considerations |
| This compound | Imidazole | Lanosterol 14-alpha-demethylase (CYP51A1) | Inhibits human CYP3A4 (submicromolar IC50); 3.6-fold less potent against neonatal CYP3A7. [3] |
| Ketoconazole | Imidazole | Lanosterol 14-alpha-demethylase (CYP51A1) | Potent inhibitor of several human CYP enzymes, including CYP3A4, leading to numerous drug-drug interactions. [4] |
| Miconazole | Imidazole | Lanosterol 14-alpha-demethylase (CYP51A1) | Also a potent inhibitor of human CYP enzymes, particularly CYP3A4. [5]Can also induce direct physical damage to the fungal cell membrane at higher concentrations. [6] |
| Terbinafine | Allylamine | Squalene epoxidase | Highly selective for fungal squalene epoxidase over the mammalian enzyme. [7] |
| Amorolfine | Morpholine | Δ14-reductase and Δ8,Δ7-isomerase | Generally considered to have a good safety profile with low systemic absorption. |
Experimental Validation of this compound as a Tool Compound
To rigorously validate this compound as a tool compound for your specific research needs, a series of well-controlled experiments are essential. The following protocols provide a framework for these validation studies.
Fungal Cell Viability Assay (MTT Assay)
This assay determines the concentration-dependent effect of the inhibitor on fungal cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically. [8] Protocol for Candida albicans:
-
Cell Preparation: Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C. Wash the cells with sterile PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate Setup: Add 100 µL of the cell suspension to each well of a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of this compound and comparator compounds in RPMI-1640. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 35°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value.
Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the direct assessment of the inhibitor's effect on the ergosterol biosynthesis pathway by quantifying the levels of ergosterol and its precursors.
Principle: Cellular lipids, including sterols, are extracted, saponified, and derivatized before being separated and identified by GC-MS.
Protocol for Yeast (e.g., Saccharomyces cerevisiae, Candida albicans):
-
Cell Culture and Treatment: Grow yeast cultures to mid-log phase and treat with the desired concentrations of this compound or comparator compounds for a defined period (e.g., 6-24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and determine the wet weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide solution and heat at 80°C for 1 hour.
-
Sterol Extraction: After cooling, add a mixture of n-heptane and sterile water, vortex thoroughly, and centrifuge to separate the phases. Collect the upper n-heptane layer containing the non-saponifiable lipids (sterols). Repeat the extraction.
-
Drying and Derivatization: Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen. To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., HP-5MS) and a temperature program to separate the different sterol species. Identify ergosterol, lanosterol, and other relevant sterol intermediates based on their retention times and mass spectra compared to authentic standards.
-
Data Analysis: Quantify the peak areas of ergosterol and precursor sterols. A decrease in ergosterol and a corresponding increase in lanosterol would confirm the on-target activity of this compound.
In Vitro Lanosterol 14-alpha-Demethylase (CYP51A1) Inhibition Assay
This biochemical assay directly measures the inhibitory activity of the compound on the target enzyme.
Principle: The activity of recombinant or purified CYP51A1 is measured by monitoring the conversion of a substrate (e.g., lanosterol) to its product in the presence and absence of the inhibitor.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase.
-
Inhibitor Addition: Add varying concentrations of this compound or comparator compounds to the reaction mixture. Include a vehicle control.
-
Enzyme Addition: Add a known amount of recombinant fungal CYP51A1 enzyme and pre-incubate for a short period at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, lanosterol (typically dissolved in a detergent to ensure solubility).
-
Reaction Incubation: Incubate the reaction at 37°C for a defined time.
-
Reaction Termination and Product Extraction: Stop the reaction by adding a strong acid or a solvent like ethyl acetate. Extract the sterols into an organic solvent.
-
Product Analysis: Analyze the extracted sterols by HPLC or GC-MS to quantify the amount of product formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Experimental Workflow for Validating this compound as a Tool Compound.
Conclusion: A Qualified Tool for Ergosterol Pathway Research
This compound presents itself as a valuable tool for studying the ergosterol biosynthesis pathway. Its well-defined mechanism of action targeting CYP51A1, coupled with its commercial availability, makes it an accessible starting point for many research questions. However, for its use as a highly specific chemical probe, researchers must be cognizant of its potential off-target effects, particularly its inhibition of human cytochrome P450 enzymes. [3] The experimental protocols outlined in this guide provide a robust framework for validating the on-target activity of this compound and comparing its efficacy and selectivity against other inhibitors. By carefully considering the experimental context and performing the appropriate validation studies, researchers can confidently employ this compound to further unravel the complexities of the ergosterol pathway and accelerate the development of new antifungal therapies.
References
- Müller, C., et al. (2006). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 119-126.
-
National Center for Biotechnology Information. This compound response (Concept Id: CN298495). Retrieved from [Link]
- Warrilow, A. G., et al. (2013). The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme. Antimicrobial agents and chemotherapy, 57(11), 5309-5321.
- Warrilow, A. G., et al. (2010). Azole binding properties of Candida albicans sterol 14-α demethylase (CaCYP51). Antimicrobial agents and chemotherapy, 54(10), 4235-4245.
- Warrilow, A. G., et al. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 57(3), 1352-1360.
- Müller, C., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 119-126.
- Sagatova, A. A., et al. (2015). Three-dimensional model of lanosterol 14α-demethylase from Cryptococcus neoformans: active-site characterization and insights into azole binding. Antimicrobial agents and chemotherapy, 59(7), 4196-4206.
- Yagiela, J. A., et al. (2010). Pharmacology and therapeutics for dentistry-e-book. Elsevier Health Sciences.
- Scott, E. E., & Halpert, J. R. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition, 46(9), 1331-1338.
- Cheng, J., et al. (2023). Chemical dissection of sterol and bile acid signaling via clickable photoaffinity probes. Journal of Biological Chemistry, 299(3), 102933.
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]
- Müller, C., et al. (2023). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Metabolites, 13(4), 541.
- Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine.
- Gilep, A. A., et al. (2011). Molecular modeling of human lanosterol 14α-demethylase complexes with substrates and their derivatives. Biochemistry (Moscow), 76(2), 178-187.
- Buck, E. J., & Kofman, A. D. (2024). Chemical Inhibition of Sterol Biosynthesis. International journal of molecular sciences, 25(7), 3740.
- Moebius, F. F., et al. (1996). Yeast sterol C8-C7 isomerase: identification and characterization of a high-affinity binding site for enzyme inhibitors. Biochemistry, 35(51), 16871-16878.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Arthington-Skaggs, B. A., et al. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 37(10), 3332-3337.
-
ACS Axial. (2023). Call for Reviews: Recommended Tool Compounds for Biological and Pharmacological Studies. Retrieved from [Link]
- Sud, I. J., & Feingold, D. S. (1981). Growth phase in relation to ketoconazole and miconazole susceptibilities of Candida albicans. Antimicrobial agents and chemotherapy, 19(1), 10-13.
- Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine.
- de Sá, M. M., et al. (2017). Quantitative analysis of ergosterol content in Candida albicans after treatment with antifungal agents. Journal of microbiological methods, 143, 45-47.
- van der Westhuizen, F. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
- Monk, B. C., et al. (2014). Structural and functional elucidation of yeast lanosterol 14α-demethylase in complex with agrochemical antifungals. PloS one, 9(10), e109563.
- Ryder, N. S. (1992). Characterization of squalene epoxidase of Saccharomyces cerevisiae by applying terbinafine-sensitive variants. Antimicrobial agents and chemotherapy, 36(2), 299-304.
- Pershing, L. K., et al. (1994). In vivo pharmacokinetics and pharmacodynamics of topical ketoconazole and miconazole in human stratum corneum. Antimicrobial agents and chemotherapy, 38(1), 101-107.
- Hulce, J. J., & Porter, F. D. (2019). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. bioRxiv, 601334.
- Gupta, A. K., & Cooper, E. A. (2008). Terbinafine. In StatPearls [Internet].
- Ganesan, A. (2022). Emerging Antifungal Targets and Strategies. International Journal of Molecular Sciences, 23(19), 11633.
- Nuryastuti, T., et al. (2022). Phytochemical profiling of Piper crocatum and its antifungal activity as Lanosterol 14 alpha demethylase CYP51 inhibitor. F1000Research, 11, 1129.
- van der Westhuizen, F. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
- Arthington-Skaggs, B. A., et al. (2000). Quantitation of Candida albicans ergosterol content improves the correlation between in vitro antifungal susceptibility test results and in vivo outcome after fluconazole treatment in a murine model of invasive candidiasis. Antimicrobial agents and chemotherapy, 44(8), 2091-2095.
-
Drugs.com. (n.d.). Ketoconazole vs Miconazole Topical Comparison. Retrieved from [Link]
- Kodedová, M., & Sychrová, H. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(7), 715.
- Singh, S., et al. (2022). Computational analysis of missense mutations in squalene epoxidase associated with terbinafine resistance in clinically reported dermatophytes. Journal of Biomolecular Structure and Dynamics, 40(12), 5433-5444.
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Vincent, M., & Gallay, J. (1983). Use of fluorescent probes in the study of phospholipid--sterol bilayers. Biochemical Society Transactions, 11(5), 785-790.
- Monk, B. C., & Cannon, R. D. (2019). Fungal lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1867(6), 647-657.
- Hwang, C., et al. (2023). Fatty Acid Synthase as a Potential Metabolic Vulnerability in Ocular Adnexal Sebaceous Carcinoma. Cancers, 15(13), 3391.
- Rifaioglu, A. S., et al. (2021). Validation guidelines for drug-target prediction methods.
Sources
- 1. biocurate.com [biocurate.com]
- 2. Call for Reviews: Recommended Tool Compounds for Biological and Pharmacological Studies [axial.acs.org]
- 3. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of Ketoconazole and Miconazole with Prochloraz in Inducing Oxidative Stress, GSH Depletion, Mitochondrial Dysfunction, and Apoptosis in Mouse Sertoli TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth phase in relation to ketoconazole and miconazole susceptibilities of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
Safety Operating Guide
Personal protective equipment for handling Oxiconazole
Executive Summary & Biological Context
Oxiconazole (CAS: 64211-45-6; Nitrate Salt: 64211-46-7) is a broad-spectrum imidazole derivative. While clinically used for dermal fungal infections, in the research laboratory, it is handled as a high-purity Active Pharmaceutical Ingredient (API).
Why This Matters:
Handling the API presents risks distinct from applying a finished cream. This compound functions by inhibiting lanosterol 14
This guide provides a self-validating safety protocol for handling this compound in both solid and solubilized forms.
Hazard Identification & Risk Assessment
Before donning PPE, you must understand the specific GHS (Globally Harmonized System) classifications. This compound is not just an irritant; it carries acute toxicity warnings and significant environmental risks.
Table 1: GHS Hazard Classification
| GHS Code | Hazard Statement | Operational Implication |
| H302 | Harmful if swallowed | High Risk: Hand-to-mouth contamination. Do not touch face/mask after handling vials. |
| H332 | Harmful if inhaled | High Risk: API is a fine powder. Weighing must occur in a fume hood or biological safety cabinet. |
| H319 | Causes serious eye irritation | Medium Risk: Ocular contact with dust or splash. Chemical safety goggles are mandatory. |
| H400 | Very toxic to aquatic life | Disposal Critical: Never dispose of down the drain. All waste must be incinerated. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling antifungal APIs in solution, particularly when using permeating solvents like DMSO.
The "DMSO Factor" (Critical Insight)
Researchers often dissolve this compound in DMSO (Dimethyl Sulfoxide) for in vitro assays. DMSO is a potent skin penetrant. If this compound is dissolved in DMSO, the solvent will carry the toxin directly through standard latex gloves and into your bloodstream. Nitrile alone is often insufficient for prolonged contact with DMSO.
Table 2: Task-Based PPE Specifications
| PPE Component | Solid Handling (Weighing) | Solution Handling (DMSO/Ethanol) | Technical Rationale |
| Respiratory | N95 or P100 Respirator | Surgical Mask (if in hood) | Prevents inhalation of aerosolized API powder during static transfer. |
| Hand Protection | Double Nitrile Gloves (min 5 mil) | Laminate / Silver Shield (under Nitrile) | Standard nitrile degrades in DMSO. Double gloving allows outer glove removal upon contamination. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles | Safety glasses leave gaps for dust/vapors; goggles provide a seal. |
| Body Protection | Lab Coat + Tyvek Sleeves | Lab Coat (Buttoned) | Tyvek sleeves prevent powder accumulation on fabric cuffs which can transfer to wrists later. |
Operational Protocols
Phase A: Safe Weighing Procedure
Goal: Prevent "static fly-off" of the powder.
-
Environment: Balance must be inside a certified Chemical Fume Hood.
-
Anti-Static: Use an anti-static gun or bar on the weighing boat before dispensing. Imidazoles are prone to static charge.
-
Transfer: Use a disposable spatula. Do not return excess chemical to the stock vial (risk of cross-contamination).
-
Decontamination: Wipe the balance area with 70% Ethanol immediately after use.
Phase B: Solubilization & Experimentation
Goal: Prevent transdermal permeation.
-
Solvent Addition: Add DMSO/Ethanol slowly down the side of the vial to minimize splashing.
-
Vortexing: Ensure the cap is tightly sealed and wrapped in Parafilm before vortexing.
-
Needle Safety: If filtering via syringe filter (0.22 µm), use Luer-lock connections to prevent pressure-induced "pop-off" and spraying of the solution.
Visualizing the Workflow & Mechanism
Diagram 1: Safe Handling Workflow
This decision tree guides you from storage to disposal, ensuring no step is missed.
Caption: Operational workflow for this compound, prioritizing containment of solids and permeation control of solutions.
Diagram 2: Mechanism of Action (The "Why")
Understanding the cellular target reinforces the need for safety. This compound disrupts fungal cell membranes; systemic exposure can affect human cytochrome P450 systems.[1]
Caption: this compound inhibits CYP51A1, blocking Ergosterol synthesis and compromising cell membrane integrity.[1][2]
Emergency & Disposal Protocols
Spill Response
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a hazardous waste bag.
-
Solution Spill: Absorb with vermiculite or spill pads. If DMSO is involved, wear double gloves and change them immediately after cleanup.
Disposal (Strict Adherence Required)[4][5]
-
Aquatic Toxicity: this compound is classified as H400 (Very toxic to aquatic life) .[3]
-
Protocol:
-
Solids/Stock Vials: Dispose of as solid hazardous chemical waste (Incineration).
-
Liquids: Collect in a dedicated "Halogenated/Toxic" organic waste container.
-
Prohibition: Under no circumstances should this compound solutions be poured down the sink.
-
References
-
PubChem. (n.d.). This compound Nitrate | C18H14Cl4N4O4.[1] National Library of Medicine. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
